d-threo-PDMP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJHJOYQTSEKPK-BLDCTAJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017468 | |
| Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>64.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500380 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
80938-69-8 | |
| Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
D-threo-PDMP: A Technical Guide to a Potent Glucosylceramide Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) is a widely utilized synthetic ceramide analog that acts as a potent and specific inhibitor of glucosylceramide synthase (GCS). This enzyme catalyzes the initial step in the biosynthesis of most glycosphingolipids (GSLs) by transferring glucose from UDP-glucose to ceramide. By blocking this crucial step, this compound leads to a reduction in the cellular levels of glucosylceramide and downstream complex GSLs, while concurrently causing an accumulation of its substrate, ceramide. This modulation of sphingolipid metabolism has profound effects on numerous cellular processes, including cell growth, apoptosis, signaling, and membrane dynamics. Consequently, this compound has emerged as an invaluable tool for investigating the multifaceted roles of GSLs and ceramide in health and disease. Its potential as a therapeutic agent is being actively explored in various contexts, including cancer, lysosomal storage disorders, and multidrug resistance. This technical guide provides an in-depth overview of this compound, encompassing its mechanism of action, quantitative effects, detailed experimental protocols, and its impact on key cellular signaling pathways.
Core Concepts: Mechanism of Action
This compound functions as a competitive inhibitor of glucosylceramide synthase (GCS), also known as UDP-glucose:ceramide glucosyltransferase (UGCG).[1][2] Its molecular structure mimics that of ceramide, allowing it to bind to the active site of GCS. This binding event prevents the natural substrate, ceramide, from accessing the enzyme, thereby inhibiting the synthesis of glucosylceramide (GlcCer).[2] The inhibition of GCS is stereospecific, with the D-threo isomer being the active enantiomer, while the L-threo isomer does not inhibit GCS and can, in some instances, stimulate GSL biosynthesis.[3][4]
The primary consequence of GCS inhibition by this compound is the depletion of GlcCer and, subsequently, all downstream complex glycosphingolipids, such as lactosylceramide, globosides, and gangliosides.[2] This depletion alters the composition and properties of cellular membranes, particularly lipid rafts, which are enriched in GSLs and play critical roles in signal transduction.
A secondary but equally important effect of GCS inhibition is the accumulation of the substrate, ceramide.[5] Ceramide is a bioactive lipid that acts as a second messenger in a variety of signaling pathways, most notably those involved in apoptosis, cell cycle arrest, and senescence. Therefore, the biological effects of this compound are a composite of GSL depletion and ceramide accumulation.
Beyond its direct effects on GCS, some studies suggest that this compound may have off-target effects, including alterations in cholesterol homeostasis and lysosomal function.[6][7] These broader cellular effects contribute to its complex biological activity.
Quantitative Data
The following tables summarize the quantitative effects of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/System | Concentration/Dose | Effect | Reference(s) |
| IC50 | Glucosylceramide synthase (enzyme assay) | 5 µM | 50% inhibition of enzyme activity | [1] |
| IC50 | Glucosylceramide synthase (MDCK cell homogenates) | 0.8 µM | 90% inhibition of enzyme activity | |
| GSL Depletion | B16 melanoma cells | 25 µM | Inhibition of glucosylceramide and lactosylceramide synthesis | [1] |
| GSL Depletion | HepG2 cells | 40 µM | Decreased GM3 ganglioside content to 22.3% of control | [3] |
| Ceramide Accumulation | Hepatocytes | 2-14 hours | Enhanced accumulation of ceramides | [5] |
| Apoptosis | Pancreatic cancer cells (with AZD-6244) | Not specified | Induced massive cell death and apoptosis | |
| Neurite Growth Inhibition | Rat explants | 5-20 µM (2 days) | Dose-dependent inhibition of neurite growth | [5] |
| Cell Adhesion | B16 melanoma cells | 10-15 µM (20 hours) | Inhibition of adhesion to laminin and collagen | [1][5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease/Condition | Dosing Regimen | Outcome | Reference(s) |
| Rats (forebrain ischemia) | Memory retention | 40 mg/kg/day (post-ischemia) | Improved retention of long-term memory (L-threo isomer) | |
| Mice | Learning and memory | Not specified | Impaired learning in the four-pellet taking test | [1] |
| Mice (EAE model) | Neuroinflammation | Not specified | Prevents lactosylceramide synthesis, a promoter of neuroinflammation | [1] |
| Athymic nude mice | Ovarian cancer xenografts | Not specified | Used to evaluate in vivo GCS activity |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Glucosylceramide Synthase (GCS) Activity Assay
This protocol is adapted for a cell-based assay using a fluorescent ceramide analog, NBD C6-ceramide.
Materials:
-
Cells of interest (e.g., NCI/ADR-RES cells)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
NBD C6-ceramide complexed to BSA
-
1% BSA in RPMI-1640 medium
-
Phosphate-buffered saline (PBS)
-
Solvents for lipid extraction (e.g., chloroform:methanol)
-
TLC plates and developing chamber
-
Spectrophotometer or fluorescence scanner
Procedure:
-
Cell Culture: Seed 5 x 10^5 cells per well in 6-well plates and culture for 24 hours.
-
Inhibitor Treatment: Treat cells with the desired concentrations of this compound (e.g., 2.5 and 10 µM) in culture medium for 4 hours at 37°C. Include a vehicle control (DMSO).
-
Substrate Incubation: Replace the medium with 500 µL of 1% BSA in RPMI-1640 containing 100 µM NBD C6-ceramide. Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Cell Lysis and Lipid Extraction:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and extract total lipids using a suitable solvent system (e.g., chloroform:methanol 2:1, v/v).
-
Dry the lipid extract under a stream of nitrogen.
-
-
Thin-Layer Chromatography (TLC):
-
Resuspend the dried lipid extract in a small volume of chloroform:methanol (1:1, v/v).
-
Spot the samples onto a TLC plate.
-
Develop the TLC plate in a chamber with an appropriate solvent system to separate NBD C6-glucosylceramide from NBD C6-ceramide.
-
-
Quantification:
-
Visualize the fluorescent spots under UV light.
-
Scrape the spots corresponding to the substrate and product into separate vials.
-
Elute the lipids from the silica gel with a suitable solvent.
-
Quantify the amount of NBD C6-glucosylceramide and remaining NBD C6-ceramide using a spectrophotometer or fluorescence plate reader.
-
Calculate GCS activity as the amount of product formed per unit of protein per unit of time.
-
Analysis of Glycosphingolipids and Ceramides by LC-MS/MS
This protocol provides a general workflow for the analysis of cellular sphingolipids.
Materials:
-
Cell or tissue samples
-
Internal standards (e.g., C17-ceramide)
-
Solvents for lipid extraction (e.g., isopropanol, ethyl acetate, water)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
Homogenize cell pellets or tissue samples.
-
Add a known amount of internal standard to each sample for normalization.
-
-
Lipid Extraction:
-
Perform a liquid-liquid extraction using a solvent system such as isopropanol:ethyl acetate:water.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic (lipid-containing) phase.
-
Dry the lipid extract under nitrogen.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried lipid extract in a suitable mobile phase.
-
Inject the sample onto a C18 reverse-phase column.
-
Separate the lipids using a gradient of mobile phases (e.g., water/acetonitrile/isopropanol with formic acid and ammonium formate).
-
Detect and quantify the different GSL and ceramide species using the mass spectrometer in multiple reaction monitoring (MRM) mode, based on their specific precursor and product ion transitions.
-
-
Data Analysis:
-
Integrate the peak areas for each lipid species.
-
Normalize the data to the internal standard.
-
Calculate the relative or absolute abundance of each GSL and ceramide.
-
Signaling Pathways and Cellular Effects
The inhibition of GCS by this compound triggers a cascade of events that impact several key signaling pathways, ultimately influencing cell fate.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to modulate this pathway, often leading to its inactivation. The accumulation of ceramide is thought to play a role in this process. Some studies have shown that this compound treatment can lead to a decrease in the phosphorylation of Akt, a key downstream effector of PI3K, and subsequent inactivation of mTOR.[3] The inactivation of mTOR can, in turn, induce autophagy and inhibit protein synthesis, contributing to the anti-proliferative effects of this compound.
Caption: this compound inhibits GCS, leading to ceramide accumulation and potential PI3K/Akt/mTOR pathway inhibition.
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. The effect of this compound on this pathway can be context-dependent. In some cancer cells, co-treatment with this compound and a MEK/ERK inhibitor can lead to a synergistic inactivation of both the ERK and Akt-mTOR pathways, resulting in enhanced cancer cell death. This suggests that GCS inhibition can sensitize cells to the effects of MAPK pathway inhibitors.
Caption: this compound-induced GSL depletion can modulate the MAPK/ERK signaling pathway.
Experimental Workflow for Studying this compound Effects
A typical workflow to investigate the cellular effects of this compound is outlined below.
Caption: A logical workflow for investigating the multifaceted effects of this compound on cellular function.
Conclusion
This compound is a powerful pharmacological tool for the study of glycosphingolipid and ceramide biology. Its specific inhibition of glucosylceramide synthase provides a means to dissect the complex roles of these lipids in a wide array of cellular processes. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations. The elucidation of its impact on critical signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK further underscores its relevance in understanding and potentially treating diseases characterized by aberrant sphingolipid metabolism, including cancer and lysosomal storage disorders. As research in this field continues to evolve, this compound will undoubtedly remain a cornerstone for advancing our knowledge of sphingolipid-mediated cellular regulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound, an inhibitor of glucosylceramide synthetase, on expression of cell surface glycolipid antigen and binding to adhesive proteins by B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. μ and κ Opioid Receptors Activate ERK/MAPK via Different Protein Kinase C Isoforms and Secondary Messengers in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Structure and Synthesis of d-threo-PDMP
For Researchers, Scientists, and Drug Development Professionals
Abstract
d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP) is a synthetically derived ceramide analog and a potent, stereospecific inhibitor of glucosylceramide synthase (GCS). By blocking the initial step in the biosynthesis of most glycosphingolipids (GSLs), this compound serves as a critical tool in glycobiology research and holds therapeutic potential in oncology and neurobiology. This guide provides a comprehensive overview of the structure, stereochemistry, and enantioselective synthesis of this compound, along with detailed experimental protocols and an examination of its impact on cellular signaling pathways.
Chemical Structure and Stereochemistry
This compound is a small molecule with the chemical formula C₂₃H₃₈N₂O₃. Its structure features a phenyl group, a decanoylamino side chain, and a morpholino group attached to a propanol backbone. The biological activity of PDMP is highly dependent on its stereochemistry. The molecule possesses two chiral centers, giving rise to four possible stereoisomers. The inhibitory activity against GCS resides almost exclusively in the d-threo or (1R,2R) enantiomer.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide |
| Molecular Formula | C₂₃H₃₈N₂O₃ |
| Molecular Weight | 390.56 g/mol |
| Stereochemistry | (1R, 2R) |
| Appearance | White to off-white solid |
Enantioselective Synthesis of this compound
The enantioselective synthesis of this compound is crucial for obtaining the biologically active isomer. A common and effective strategy commences with the chiral precursor, D-serine. This multi-step synthesis involves the formation of key intermediates, including a protected Schiff base and a tosylate, which allows for the divergent synthesis of various PDMP analogs.[2]
Synthesis Pathway
The synthesis can be broadly divided into the following key transformations:
-
Protection of D-serine: D-serine is first protected to form a suitable starting material, often an O'Donnell's Schiff base.
-
Introduction of the Phenyl Group: A Grignard reaction or similar organometallic addition is used to introduce the phenyl group, establishing the first chiral center.
-
Formation of a Tosylate Intermediate: The primary alcohol is converted to a tosylate, a good leaving group for subsequent nucleophilic substitution.
-
Introduction of the Morpholino Group: Morpholine acts as a nucleophile, displacing the tosylate to introduce the morpholino moiety.
-
Deprotection and Acylation: The protecting groups are removed, and the free amine is acylated with decanoyl chloride to yield the final this compound product.
Detailed Experimental Protocol
The following protocol is a composite representation of synthetic methods described in the literature.[2]
Step 1: Formation of the O'Donnell's Schiff Base from D-serine Methyl Ester Hydrochloride To a suspension of D-serine methyl ester hydrochloride in dichloromethane, is added benzophenone imine. The reaction is stirred at room temperature until completion. The resulting Schiff base is then isolated and purified.
Step 2: Reductive Alkylation to form the β-Amino Alcohol The protected Schiff base is dissolved in an appropriate solvent and treated with a phenyl Grignard reagent (phenylmagnesium bromide) at low temperature. This is followed by a reductive workup to yield the corresponding β-amino alcohol.
Step 3: Tosylation of the Primary Alcohol The β-amino alcohol is dissolved in pyridine and cooled in an ice bath. p-Toluenesulfonyl chloride is added portion-wise, and the reaction is stirred until completion. The resulting tosylate is isolated and purified.
Step 4: Nucleophilic Substitution with Morpholine The tosylate intermediate is dissolved in a suitable solvent, and morpholine is added. The reaction mixture is heated to facilitate the displacement of the tosyl group. The protected this compound analog is then purified.
Step 5: Deprotection and N-Acylation The protecting groups on the amino and hydroxyl functionalities are removed under appropriate conditions. The resulting free amine is then acylated using decanoyl chloride in the presence of a base to yield the final product, this compound. The product is purified by chromatography.
Table 2: Summary of Reaction Steps and Reported Yields
| Step | Transformation | Key Reagents | Typical Yield (%) |
| 1 | Protection of D-serine | Benzophenone imine | >95 |
| 2 | Reductive Alkylation | Phenylmagnesium bromide | High |
| 3 | Tosylation | p-Toluenesulfonyl chloride | High |
| 4 | Morpholine Substitution | Morpholine | High |
| 5 | Deprotection & Acylation | Decanoyl chloride | High |
Spectroscopic Data
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Key Signals |
| ¹H NMR (CDCl₃) | δ 7.20-7.40 (m, 5H, Ar-H), 5.05 (d, 1H), 4.15 (m, 1H), 3.65 (t, 4H, morpholine), 2.45 (t, 4H, morpholine), 2.15 (t, 2H), 1.25 (m, 14H), 0.88 (t, 3H) |
| ¹³C NMR (CDCl₃) | δ 173.5, 141.0, 128.5, 127.8, 126.0, 75.0, 67.0, 61.5, 54.0, 53.5, 36.5, 31.8, 29.5, 29.3, 25.6, 22.6, 14.1 |
| Mass Spec (ESI) | m/z 391.3 [M+H]⁺ |
Mechanism of Action and Biological Activity
This compound is a potent and specific inhibitor of UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS).[3][4] GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, the first and rate-limiting step in the biosynthesis of most glycosphingolipids.
Table 4: Inhibitory Activity of this compound against Glucosylceramide Synthase
| Parameter | Value | Cell/Enzyme Source |
| IC₅₀ | ~5 µM | Various cell lines |
| Kᵢ | 0.7 µM | Murine liver |
By inhibiting GCS, this compound leads to two primary cellular consequences:
-
Depletion of Downstream Glycosphingolipids: The synthesis of glucosylceramide and all subsequent GSLs, such as lactosylceramide, globotriaosylceramide (Gb3), and gangliosides (e.g., GM3, GD3), is significantly reduced.[5]
-
Accumulation of Ceramide: The substrate for GCS, ceramide, accumulates within the cell. Ceramide is a bioactive lipid known to be involved in various cellular processes, including apoptosis, cell cycle arrest, and senescence.[6]
Signaling Pathways Affected by this compound
The dual effect of GSL depletion and ceramide accumulation allows this compound to modulate a variety of cellular signaling pathways.
The inhibition of GCS by this compound has been shown to induce apoptosis in various cancer cell lines, an effect at least partially attributed to the accumulation of pro-apoptotic ceramide.[5] Furthermore, recent studies have indicated that this compound can also induce the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival.
Experimental Protocols
Glucosylceramide Synthase Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory activity of compounds like this compound on GCS.
Materials:
-
Microsomal fraction from a cell line or tissue expressing GCS
-
Fluorescent ceramide analog (e.g., NBD-C6-ceramide)
-
UDP-glucose
-
This compound (or other test inhibitors)
-
Reaction buffer (e.g., Tris-HCl with appropriate cofactors)
-
Organic solvents for lipid extraction (e.g., chloroform:methanol)
-
HPLC system with a fluorescence detector
Procedure:
-
Preparation of Microsomes: Isolate the microsomal fraction from a suitable biological source, which will serve as the enzyme preparation.
-
Incubation with Inhibitor: In a microcentrifuge tube, pre-incubate the microsomal preparation with varying concentrations of this compound (and a vehicle control) and the fluorescent ceramide substrate in the reaction buffer.
-
Initiation of Reaction: Start the enzymatic reaction by adding UDP-glucose to the mixture. Incubate at 37°C for a defined period.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol. Vortex thoroughly and centrifuge to separate the phases.
-
HPLC Analysis: Carefully collect the organic phase containing the lipids, dry it down, and reconstitute in a suitable solvent for HPLC analysis. Inject the sample onto an HPLC system equipped with a normal-phase column and a fluorescence detector.
-
Quantification: Separate the fluorescent glucosylceramide product from the unreacted fluorescent ceramide substrate. The amount of product formed is quantified by integrating the peak area, and the inhibitory effect of this compound is calculated relative to the control.
Conclusion
This compound is an invaluable tool for the study of glycosphingolipid biology and a promising lead compound for therapeutic development. Its well-defined structure and stereospecific mechanism of action make it a precise probe for dissecting the roles of GSLs and ceramide in cellular processes. The enantioselective synthesis from D-serine provides a reliable route to the active isomer, enabling further investigation into its biological functions and the development of novel analogs with improved potency and selectivity. This guide provides a foundational resource for researchers and professionals working with this important molecule.
References
Exploring the Biological Functions of Glycosphingolipids with d-threo-PDMP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological functions of glycosphingolipids (GSLs) and the utility of the synthetic ceramide analogue, d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP), as a powerful research tool to elucidate these functions. By competitively inhibiting glucosylceramide synthase (GCS), the enzyme responsible for the initial glucosylation of ceramide, this compound effectively depletes a wide range of downstream GSLs, allowing for the investigation of their roles in various cellular processes.
Biological Functions of Glycosphingolipids
Glycosphingolipids are integral components of the plasma membrane, where they are not merely structural lipids but also key players in a multitude of cellular activities. They are particularly enriched in lipid rafts, specialized membrane microdomains that serve as platforms for signal transduction.[1]
Key functions of GSLs include:
-
Cell-Cell Recognition and Communication: The complex carbohydrate structures of GSLs, known as glycans, extend into the extracellular space and mediate interactions with GSLs on neighboring cells (trans-recognition).[2] This is crucial for tissue formation and maintenance.
-
Modulation of Membrane Protein Function: GSLs can interact with and modulate the activity of membrane proteins, such as receptor tyrosine kinases (RTKs), within the same membrane (cis-regulation).[2] For example, the ganglioside GM3 has been shown to inhibit the epidermal growth factor receptor (EGFR).[3][4]
-
Signal Transduction: GSLs are involved in various signaling pathways, including the MAPK and PI3K/Akt cascades, thereby influencing cell proliferation, differentiation, migration, and survival.[5][6]
-
Host-Pathogen Interactions: Many pathogens, including bacteria and viruses, as well as toxins, utilize specific GSLs as receptors to gain entry into host cells.[7]
-
Immune System Modulation: GSLs play a role in the function of immune cells, including their activation and differentiation.[5]
This compound: A Tool for Glycosphingolipid Research
This compound is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the biosynthesis of most GSLs.[8][9] The D-threo isomer is the biologically active form, while the L-threo enantiomer can have opposing, stimulatory effects on GSL synthesis.[7]
By inhibiting GCS, this compound leads to a time- and concentration-dependent depletion of glucosylceramide and all downstream GSLs, including lactosylceramides, globosides, and gangliosides.[7] This depletion allows researchers to study the cellular consequences of GSL deficiency. A secondary effect of GCS inhibition is the potential accumulation of the substrate, ceramide, which is itself a bioactive lipid involved in processes such as apoptosis.[8]
Beyond its primary role as a GCS inhibitor, this compound has been reported to have other cellular effects, including the alteration of cholesterol homeostasis and the induction of lysosomal lipid accumulation.[10] These off-target effects should be considered when interpreting experimental results.
Quantitative Data on the Effects of this compound
The efficacy of this compound in inhibiting GCS and affecting cellular processes is dependent on the cell type and experimental conditions. The following tables summarize some of the reported quantitative effects.
| Parameter | Cell Line/System | Value | Reference |
| IC50 for GCS | Mouse Brain | 5 µM | [1] |
| IC50 for cell viability | Various cancer cell lines | 10 - 50 µM | [11] |
| Ki for GCS (vs. ceramide) | - | 0.7 µM | [1] |
Table 1: Inhibitory Constants of this compound
| Cell Line | This compound Concentration | Duration of Treatment | Effect on GSLs | Effect on Signaling/Cellular Process | Reference |
| HepG2 | 40 µM | - | GM3 content decreased to 22.3% of control | 185.1% increase in insulin-stimulated IR autophosphorylation; 286% increase in phosphorylated Akt1 | [12] |
| B16 Melanoma | 10-15 µM | 20 hours | Inhibition of glycolipid synthesis | Inhibition of cell adhesion | [8] |
| Glomerular Mesangial Cells | 20 µM | 24 hours | Reduction in GM3 levels | Stimulation of cell proliferation | [9] |
| Rat Explants | 5-20 µM | 2 days | - | Dose-dependent inhibition of neurite growth | [9] |
| Cortical Neurons | 5-40 µM | 8 days | - | Significant reduction in synchronous Ca2+ oscillations | [9] |
| HeLa | 40 µM | - | - | 50% cell death | [13] |
Table 2: Cellular Effects of this compound Treatment
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Cell Culture and Treatment with this compound
-
Cell Culture: Culture cells in their appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For example, HeLa and NIH/3T3 cells can be cultured in DMEM with 10% FBS.
-
This compound Stock Solution Preparation: Dissolve this compound hydrochloride in sterile water to create a 4 mM stock solution. Gentle warming at 40°C and sonication may be required to fully dissolve the compound.[1]
-
Sterilization and Storage: Sterilize the stock solution by passing it through a 0.22 µm filter. Store the stock solution at 4°C for up to one month.[1]
-
Cell Treatment: On the day of the experiment, dilute the this compound stock solution directly into the cell culture medium to achieve the desired final concentration (typically in the range of 5-40 µM).[1]
-
Incubation: Incubate the cells with the this compound-containing medium for the desired period (ranging from hours to several days, e.g., 1-6 days).[1]
-
Controls: Include a vehicle control (medium with the same volume of sterile water used to dilute the this compound) in all experiments.
Analysis of Glycosphingolipids by HPTLC-MS
-
Lipid Extraction:
-
Harvest cells and wash with cold PBS.
-
Extract total lipids using a sequential extraction with chloroform:methanol:water (1:2:0.75, v/v/v), followed by chloroform:methanol (1:1, v/v), and finally chloroform:methanol (2:1, v/v).[14]
-
Sonicate the cell pellet in each solvent mixture for 10 minutes and centrifuge to collect the supernatant. Pool the supernatants.
-
-
Purification of GSLs:
-
Apply the pooled lipid extract to a DEAE-Sephadex column to separate neutral and acidic GSLs.
-
Perform a mild alkaline treatment to remove glycerophospholipids.
-
Further purify the GSLs using a reversed-phase cartridge.[15]
-
-
HPTLC Separation:
-
Spot the purified GSL extracts onto a high-performance thin-layer chromatography (HPTLC) plate.
-
Develop the plate in a suitable solvent system (e.g., chloroform:methanol:0.25% aqueous CaCl2, 50:40:10, v/v/v).
-
-
Detection and Analysis:
-
Visualize the GSL bands by staining with a reagent such as orcinol-sulfuric acid.
-
For structural analysis, directly couple the HPTLC plate to a mass spectrometer (e.g., MALDI-TOF MS) to obtain mass spectra of the separated GSLs.[15]
-
Cell Adhesion Assay
-
Plate Coating:
-
Coat wells of a 48-well plate with an extracellular matrix protein (e.g., fibronectin, laminin, or collagen IV) by incubating with a solution of the protein (e.g., 200 µl/well) for 2 hours at room temperature.[16]
-
As a negative control, coat some wells with bovine serum albumin (BSA).
-
-
Blocking:
-
Remove the coating solution and wash the wells twice with PBS.
-
Block non-specific binding by incubating the wells with a blocking solution (e.g., DMEM with 10% FBS or 1% BSA in PBS) for 30 minutes at 37°C.[16]
-
-
Cell Seeding:
-
Treat cells with this compound or vehicle as described in section 4.1.
-
Harvest the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Resuspend the cells in serum-free medium at a concentration of 0.1-1.0 x 10^6 cells/ml.[17]
-
Add 150 µl of the cell suspension to each coated well.
-
-
Incubation and Washing:
-
Quantification of Adherent Cells:
-
Colorimetric Method: Add a cell stain solution (e.g., Crystal Violet) and incubate for 10 minutes. Wash away excess stain, air dry, and then add an extraction solution. Measure the absorbance of the extracted stain at 560 nm.[18]
-
Fluorometric Method: Add a lysis buffer containing a fluorescent dye that binds to nucleic acids (e.g., CyQuant® GR Dye). Incubate for 20 minutes and measure fluorescence at 480 nm excitation and 520 nm emission.[17]
-
Western Blotting for Phosphorylated Signaling Proteins
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-EGFR, anti-phospho-Akt, anti-phospho-ERK). Recommended dilutions are typically 1:1000 in 5% BSA in TBST.[19][20]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP at a 1:2000 dilution) for 1 hour at room temperature.[19]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Total Protein Control:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the protein of interest.
-
Visualizing Glycosphingolipid-Modulated Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key signaling pathways influenced by GSLs and their modulation by this compound.
Caption: Inhibition of GSL biosynthesis by this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Association of Src family tyrosine kinase Lyn with ganglioside GD3 in rat brain. Possible regulation of Lyn by glycosphingolipid in caveolae-like domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganglioside GM3 inhibition of EGF receptor mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epidermal growth factor receptor tyrosine kinase is modulated by GM3 interaction with N-linked GlcNAc termini of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MAPK Family Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 6. Ceramide-Enriched Membrane Domains Contribute to Targeted and Nontargeted Effects of Radiation through Modulation of PI3K/AKT Signaling in HNSCC Cells [mdpi.com]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. Effect of lipid mimetics of GM3 and lyso-GM3 dimer on EGF receptor tyrosine kinase and EGF-induced signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. p44/42 MAPK (Erk1/2) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. D-M159 Synergistically Induces Apoptosis in HeLa Cells Through Endoplasmic Reticulum Stress and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
D-threo-PDMP in Cell Lines: A Technical Guide to Preliminary Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of preliminary studies on D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP), a widely utilized synthetic ceramide analogue. The document details its core mechanism of action, summarizes its effects on various cell lines, and provides comprehensive experimental protocols for key assays. The information is presented to facilitate further research and drug development efforts centered on this compound.
Core Mechanism of Action
This compound is a potent and specific inhibitor of UDP-glucose:ceramide glucosyltransferase (glucosylceramide synthase, GCS). This enzyme catalyzes the first step in the biosynthesis of most glycosphingolipids (GSLs) by transferring glucose from UDP-glucose to ceramide.[1] The inhibition of GCS by this compound leads to two primary cellular consequences: the depletion of glucosylceramide and downstream GSLs, and the accumulation of the precursor, ceramide.[2] Ceramide itself is a bioactive lipid that can act as a second messenger in various signaling pathways, notably those leading to apoptosis.[2][3]
Quantitative Data on this compound Activity
| Target | IC50 Value | Assay Condition |
| Glucosylceramide Synthase (GCS) | 5 µM | Enzyme kinetic analysis[1] |
Table 1. IC50 Value of this compound against its primary molecular target.
| Cell Line | Concentration Range | Observed Effect | Reference |
| B16 Melanoma | 10 - 25 µM | Inhibition of cell binding to laminin and collagen | [4] |
| Pancreatic Cancer Cells | Not specified | Sensitization to MEK/ERK inhibitor AZD-6244 | [5] |
| MC3T3-E1 Osteoblasts | Not specified | Inhibition of mTORC1 activity | [6] |
| General Use | 5 - 20 µM | Dependent on cell type and treatment duration for GSL depletion | [1] |
Table 2. Effective concentrations of this compound in various cell line studies.
Effects on Cellular Signaling Pathways
Ceramide-Induced Apoptosis
The accumulation of ceramide resulting from GCS inhibition is a primary driver of apoptosis in susceptible cells. Ceramide can modulate multiple signaling pathways to initiate programmed cell death. This includes the activation of caspase cascades, which are central to the execution phase of apoptosis.[3]
Inhibition of mTORC1 Signaling
Recent studies have revealed a novel mechanism of action for this compound, independent of its GCS inhibitory activity. It has been shown to inhibit the mammalian target of rapamycin complex 1 (mTORC1) by inducing its translocation from the lysosomal surface, where it is activated, to the endoplasmic reticulum. This leads to a decrease in the phosphorylation of mTORC1's downstream targets and can impact cell growth and proliferation.[6]
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments commonly performed in the preliminary study of this compound in cell lines.
Glucosylceramide Synthase (GCS) Inhibition Assay (Cell-Based)
This protocol describes a method to assess the inhibition of GCS in intact cells by measuring the reduction of glycosphingolipid synthesis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 4 mM in an appropriate solvent)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Chloroform/Methanol solvent mixtures (2:1 and 1:1, v/v)
-
Nitrogen evaporator
-
HPTLC plates and developing chamber
-
Densitometer
Protocol:
-
Cell Seeding: Plate cells at a desired density (e.g., 5 x 10^6 cells) in 15-cm culture dishes and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing this compound at final concentrations typically ranging from 5-20 µM. Include a vehicle-only control.
-
Incubation: Culture the cells for a period of 1 to 6 days, depending on the cell type and the desired extent of GSL depletion.
-
Lipid Extraction:
-
Wash the cells with PBS and harvest them using a cell scraper.
-
Perform a two-step total lipid extraction, first with chloroform/methanol (2:1, v/v) and then with chloroform/methanol (1:1, v/v), incubating for 1 hour at 40°C for each step.
-
Combine the extracts and dry them under a stream of nitrogen.
-
-
Lipid Fractionation and Analysis:
-
Resuspend the dried lipids and partition them into acidic and neutral fractions using appropriate chromatography techniques (e.g., Sep-Pak C18 cartridges).
-
Spot the lipid fractions onto an HPTLC plate.
-
Develop the plate using a suitable solvent system to separate the different GSL species.
-
Visualize the lipid bands (e.g., using primuline spray).
-
-
Quantification: Quantify the intensity of the GSL bands using densitometry to determine the extent of inhibition compared to the control.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of this compound by measuring the metabolic activity of cells.
References
- 1. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic Implications of Ceramide-Regulated Signaling Cascades - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effects of this compound, an inhibitor of glucosylceramide synthetase, on expression of cell surface glycolipid antigen and binding to adhesive proteins by B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDMP, a ceramide analogue, acts as an inhibitor of mTORC1 by inducing its translocation from lysosome to endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Glucosylceramide Synthase Inhibitor d-threo-PDMP: A Technical Guide to its Effects on Ganglioside Biosynthesis
Abstract
This technical guide provides an in-depth analysis of the synthetic ceramide analog, d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP), a potent and widely utilized inhibitor of glucosylceramide synthase (GCS). By competitively inhibiting the initial step in the biosynthesis of most glycosphingolipids, this compound serves as an invaluable tool for researchers, scientists, and drug development professionals investigating the roles of gangliosides in cellular processes. This document details the mechanism of action of this compound, presents quantitative data on its effects on ganglioside levels, outlines key experimental protocols for its use, and provides visual representations of the relevant biochemical pathways and experimental workflows.
Introduction
Gangliosides are sialic acid-containing glycosphingolipids that are integral components of the outer leaflet of the plasma membrane in eukaryotic cells. They play crucial roles in a myriad of cellular functions, including cell-cell recognition, adhesion, signal transduction, and modulation of membrane protein function. The biosynthesis of the major ganglioside series (a-, b-, and c-series) originates from the formation of glucosylceramide (GlcCer) from ceramide and UDP-glucose, a reaction catalyzed by the enzyme UDP-glucose:N-acylsphingosine glucosyltransferase, more commonly known as glucosylceramide synthase (GCS; EC 2.4.1.80)[1].
d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (this compound) is a synthetic analog of ceramide that acts as a specific and potent inhibitor of GCS[1][2]. Its stereospecificity is critical, as only the d-threo isomer (1R, 2R) effectively inhibits GlcCer synthesis, while the l-threo enantiomer can have the opposite effect, stimulating ganglioside biosynthesis[2][3]. By depleting cells of GlcCer and consequently its downstream products, including gangliosides, this compound has become an essential pharmacological tool for elucidating the multifaceted functions of these complex lipids in both normal physiology and disease states, such as cancer and neurodegenerative disorders.
Mechanism of Action
This compound exerts its inhibitory effect on ganglioside biosynthesis by directly targeting glucosylceramide synthase. GCS is the pivotal enzyme that catalyzes the transfer of glucose from UDP-glucose to the C1-hydroxyl group of ceramide, forming glucosylceramide. This is the committed step for the synthesis of hundreds of different glucosphingolipids, including the major classes of gangliosides.
Kinetic analyses have demonstrated that this compound acts as a mixed-type inhibitor, competitive with respect to the substrate ceramide[1]. This inhibition leads to a reduction in the cellular pool of GlcCer, thereby limiting the substrate available for lactosylceramide synthase and the subsequent glycosyltransferases that build the complex carbohydrate chains of gangliosides like GM3, GM2, GM1, and the GD, GT, and GQ series. Consequently, treatment of cells with this compound results in the accumulation of the precursor, ceramide, and a dose-dependent decrease in the levels of most downstream gangliosides[3][4].
Quantitative Effects on Ganglioside Biosynthesis
The application of this compound results in measurable, dose-dependent reductions in ganglioside levels across various cell types. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Enzyme/System | Reference |
| IC₅₀ | 5 µM | Glucosylceramide Synthase | [1] |
| Kᵢ | 0.7 µM | Glucosylceramide Synthase | [1] |
| IC₅₀ (D-threo-P4 analog) | 0.5 µM | Glucosylceramide Synthase (MDCK cells) | [5] |
| Table 1: Inhibitory Constants of this compound and Analogs against Glucosylceramide Synthase. |
| Cell Line / Model | Ganglioside(s) | This compound Conc. | Treatment Time | Observed Effect | Reference |
| B16 Melanoma Cells | GlcCer, LacCer | Not Specified | Not Specified | Considerable decrease | [6] |
| B16 Melanoma Cells | GM3 | Not Specified | Not Specified | Little effect on total content, but reduced surface expression | [6] |
| Glomerular Mesangial Cells | GM3 | 20 µM | 24 h | Specific reduction in GM3 levels | [4] |
| Neurons | GM1, GD1a, GD1b, GT1b | 10 µM | Not Specified | ~38% decrease in levels compared to control | [7] |
| Rat Neocortical Explants | Total Gangliosides | 5-20 µM | 2 days | Dose-dependent inhibition of neurite growth | [4] |
| Table 2: Effects of this compound on Ganglioside Levels in Various Cell Models. |
Experimental Protocols
The following section details common methodologies for studying the effects of this compound on ganglioside biosynthesis.
General Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., B16 melanoma, SH-SY5Y neuroblastoma, primary neurons) at a desired density (e.g., 5 x 10⁶ cells per 15-cm dish) and allow them to adhere overnight in standard culture medium.
-
Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 4 mM in ethanol or DMSO). The stock solution is stable at 4°C for at least one month.
-
Treatment: On the following day, replace the culture medium with fresh medium containing the desired final concentration of this compound (typically ranging from 5-25 µM, depending on the cell type and experimental duration) or the vehicle control.
-
Incubation: Culture the cells for the desired period (e.g., 1 to 6 days).
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells from the dish into PBS and centrifuge to pellet the cells. The cell pellet is now ready for lipid extraction.
Lipid Extraction and Purification
This protocol is adapted from the Folch method, commonly used for total lipid extraction.
-
Initial Extraction: Resuspend the cell pellet in a solvent mixture. A common ratio is chloroform:methanol (2:1, v/v). For a pellet from a 15-cm dish, 10 mL can be used. Vortex thoroughly and incubate for 1 hour at 40°C.
-
Second Extraction: Centrifuge the sample and collect the supernatant. Re-extract the pellet with chloroform:methanol (1:1, v/v) for 1 hour at 40°C.
-
Combine and Dry: Combine the supernatants from both extractions and dry the total lipid extract under a stream of nitrogen gas.
-
Phase Partitioning: To separate gangliosides from other lipids, resuspend the dried lipids in a biphasic solvent system, such as chloroform:methanol:water (e.g., 1:1:1 ratio). Centrifuge to separate the phases. Gangliosides will partition into the upper aqueous phase.
-
Purification (Optional): The ganglioside-containing upper phase can be further purified using a Sep-Pak C18 cartridge. After loading the sample, wash the cartridge with distilled water to remove salts and elute the gangliosides with methanol, followed by a chloroform:methanol mixture.
-
Final Preparation: Dry the purified ganglioside fraction under nitrogen. The sample is now ready for analysis.
Analysis of Gangliosides by High-Performance Thin-Layer Chromatography (HPTLC)
-
Sample Preparation: Re-dissolve the dried ganglioside extract in a small volume of chloroform:methanol (1:1, v/v).
-
Plate Application: Spot the samples, alongside known ganglioside standards (e.g., GM1, GM2, GM3, GD1a, GD1b), onto an HPTLC silica gel 60 plate.
-
Chromatography: Develop the plate in a chromatography tank containing a suitable solvent system, such as chloroform:methanol:0.25% aqueous CaCl₂ (50:40:10, v/v/v).
-
Visualization: After development, dry the plate and visualize the ganglioside bands by spraying with a reagent such as resorcinol-HCl (for sialic acids) and heating. Gangliosides will appear as purple-blue bands.
-
Quantification: Quantify the intensity of the bands using a densitometer and software like ImageJ. Compare the sample band intensities to the standards to determine the relative amounts of each ganglioside.
Glucosylceramide Synthase (GCS) Activity Assay (In Vitro)
This assay measures the activity of GCS in cell lysates using a fluorescent ceramide analog.
-
Cell Lysate Preparation: Homogenize cultured cells in a suitable lysis buffer on ice. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Substrate Preparation: Prepare the fluorescent substrate, N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-d-erythro-sphingosine (NBD C₆-ceramide), complexed to bovine serum albumin (BSA).
-
Reaction Mixture: In a microcentrifuge tube, combine the cell lysate, UDP-glucose, and the NBD C₆-ceramide substrate. Include tubes with varying concentrations of this compound to determine its inhibitory effect.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Lipid Extraction: Stop the reaction and extract the lipids using a chloroform:methanol solvent system as described in section 4.2.
-
Analysis: Separate the fluorescent product (NBD C₆-glucosylceramide) from the unreacted substrate (NBD C₆-ceramide) using HPLC with a fluorescence detector (excitation ~470 nm, emission ~530 nm).
-
Data Analysis: Calculate the GCS activity based on the amount of NBD C₆-glucosylceramide produced, normalized to the protein concentration of the lysate and the incubation time.
Experimental and Logical Workflows
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on cellular ganglioside profiles.
Conclusion
This compound is a cornerstone pharmacological agent for the study of glycosphingolipid biology. Its specific and potent inhibition of glucosylceramide synthase provides a reliable method for depleting cellular gangliosides, thereby enabling the investigation of their diverse biological roles. This guide has provided a comprehensive overview of its mechanism of action, quantitative effects, and detailed experimental protocols for its application in a research setting. The proper application of these methodologies will continue to advance our understanding of the critical functions of gangliosides in health and disease, and may aid in the development of novel therapeutic strategies targeting glycosphingolipid metabolism.
References
- 1. Metabolism of Glycosphingolipids and Their Role in the Pathophysiology of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Effects of this compound, an inhibitor of glucosylceramide synthetase, on expression of cell surface glycolipid antigen and binding to adhesive proteins by B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for d-threo-PDMP in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP) is a widely utilized synthetic ceramide analog. It serves as a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial glycosylation of ceramide to form glucosylceramide. This step is pivotal in the biosynthesis of most glycosphingolipids (GSLs). By blocking this pathway, this compound leads to a significant reduction in the cellular levels of downstream GSLs and a concurrent accumulation of the precursor, ceramide. This modulation of sphingolipid metabolism has profound effects on various cellular processes, making this compound a valuable tool for studying the roles of GSLs and ceramide in cell signaling, proliferation, apoptosis, and drug resistance.
Mechanism of Action
This compound acts as a competitive inhibitor of glucosylceramide synthase with respect to ceramide. This inhibition blocks the synthesis of glucosylceramide, the precursor for a vast array of complex glycosphingolipids, including lactosylceramide, gangliosides (e.g., GM3, GD3), and globo-series GSLs.[1][2] The metabolic block leads to two primary cellular consequences: the depletion of GSLs and the accumulation of ceramide.[3][4] Ceramide itself is a bioactive lipid known to be involved in various signaling pathways, including those leading to apoptosis.[3][4]
Data Presentation
The following tables summarize the quantitative effects of this compound on cell viability and sphingolipid levels in different cell lines.
Table 1: Effect of this compound on Cell Viability of CHO-K1 Cells
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 5 | ~100 |
| 10 | ~100 |
| 15 | ~100 |
| 20 | ~80*** |
*Data adapted from a study on CHO-K1 cells treated for a specified period. ***p < 0.001 compared to control.
Table 2: Effect of this compound on Glycosphingolipid Content in CHO-K1 Cells
| This compound Concentration (µM) | Glycosphingolipid Content (%) |
| 0 (Control) | 100 |
| 5 | ~50 |
| 15 | ~20 |
*Data represents densitometric analysis of thin-layer chromatography (TLC) from a study on CHO-K1 cells. ***p < 0.001 compared to control.
Table 3: Effect of this compound on Sphingolipid Levels in HL-60/DNR Cells
| Treatment | Ceramide Levels (Fold Change) | Glucosylceramide Levels (Fold Change) |
| Control | 1.0 | 1.0 |
| 10 µM this compound | ~1.5* | ~0.2**** |
*Data adapted from a study on drug-resistant HL-60/DNR cells treated for a specified period.[2] *p < 0.05, ****p < 0.0001 compared to control.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a this compound stock solution.
Materials:
-
This compound hydrochloride powder
-
Sterile water or DMSO[5]
-
0.22 µm sterile filter
-
Sterile microcentrifuge tubes or vials
Procedure:
-
To prepare a 4 mM stock solution, dissolve the appropriate amount of this compound hydrochloride in sterile water.[6] Gentle warming at 40°C and sonication can aid in dissolution.[6] Alternatively, this compound can be dissolved in DMSO.[5]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.[6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at 4°C for short-term use (up to one month) or at -20°C for long-term storage.[6]
Cell Viability Assay using MTT
This protocol describes a method for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multiskan plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Following the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[8]
-
After the incubation with MTT, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and PI staining followed by flow cytometry analysis.[9][10]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates or T25 flasks
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates or T25 flasks and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle control.
-
After treatment, harvest the cells. For adherent cells, gently trypsinize and collect the cells. Combine with any floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet in PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualization of Signaling Pathways and Workflows
Caption: Workflow for cell-based assays with this compound.
Caption: Mechanism of action of this compound.
Caption: Ceramide-mediated apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Inhibition of Ceramide Hydrolysis and Glycosylation Synergizes to Corrupt Mitochondrial Respiration and Signal Caspase Driven Cell Death in Drug-Resistant Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D,L-threo-PDMP, Glucosylceramide synthase inhibitor (CAS 109836-82-0) | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of D-threo-PDMP for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) is a potent and widely used inhibitor of glucosylceramide synthase (GCS), the key enzyme in the biosynthesis of most glycosphingolipids. By blocking the conversion of ceramide to glucosylceramide, this compound leads to a depletion of downstream glycosphingolipids and an accumulation of ceramide. This modulation of sphingolipid metabolism has profound effects on various cellular processes, including cell growth, proliferation, apoptosis, and signaling. Determining the optimal concentration of this compound is critical for achieving the desired biological effect in in vitro studies without inducing off-target cytotoxicity. This document provides detailed application notes and experimental protocols to guide researchers in utilizing this compound effectively.
Data Presentation
The optimal concentration of this compound is highly dependent on the cell type, the duration of the treatment, and the specific biological question being investigated. The following tables summarize quantitative data from various in vitro studies.
Table 1: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Assay | Concentration (µM) | Incubation Time | Observed Effect |
| IGROV1, BG1, HT29 | MTT Assay | IC50: ~20-50 | 24-72 hours | Decreased cell viability[1] |
| T47D | MTT Assay | IC50: ~40-50 | 24-72 hours | Decreased cell viability[1] |
| HepG2 | GM3 Quantification | 40 | Not Specified | 77.7% decrease in GM3 content[2] |
| B16 Melanoma | Adhesion Assay | 10-15 | 20 hours | Inhibition of cell adhesion |
| Rat Cortical Neurons | Calcium Oscillation | 5-40 | 8 days | Reduction in synchronous Ca2+ oscillations |
| Rat Explants | Neurite Growth | 5-20 | 2 days | Dose-dependent inhibition of neurite growth |
| Glomerular Mesangial Cells | Proliferation | 20 | 24 hours | Stimulation of cell proliferation |
Table 2: IC50 Values of this compound for Glucosylceramide Synthase Inhibition
| Enzyme Source | IC50 (µM) |
| Human GCS | ~15 nM (for a potent analog) |
| Mouse GCS | ~190 nM (for a potent analog) |
| General | 5 |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound hydrochloride (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 20 mM or 50 mM stock solution of this compound by dissolving the powder in DMSO.[1]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Cell Culture and Treatment
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Cell culture plates or flasks
-
This compound stock solution
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and stabilize overnight.
-
The following day, dilute the this compound stock solution to the desired final concentrations in fresh, pre-warmed complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability Assessment using MTT Assay
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Plate reader
Protocol:
-
Following the treatment period, add 10-20 µL of MTT solution to each well.[3]
-
Incubate the plate for 3-4 hours at 37°C in a humidified incubator, allowing viable cells to metabolize the MTT into formazan crystals.
-
After incubation, carefully remove the medium.
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
Materials:
-
Cells treated with this compound in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of mTOR Signaling Pathway
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. Glucosylceramide synthase inhibitors D-PDMP and D-EtDO-P4 decrease the GM3 ganglioside level, differ in their effects on insulin receptor autophosphorylation but increase Akt1 kinase phosphorylation in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
d-threo-PDMP solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP), a synthetic analog of ceramide, is a potent and specific inhibitor of glucosylceramide synthase (GCS). This enzyme catalyzes the formation of glucosylceramide, a precursor for most glycosphingolipids. By blocking this initial step, this compound serves as a valuable tool for studying the roles of glycosphingolipids in various cellular processes. These processes include cell growth, differentiation, adhesion, and signaling. Its utility extends to research in cancer, neurodegenerative diseases, and lysosomal storage disorders.
These application notes provide detailed information on the solubility of this compound and protocols for the preparation of stock solutions to aid in experimental design and execution.
Data Presentation: Solubility of this compound
The solubility of this compound can vary depending on whether it is the free base or the hydrochloride (HCl) salt. The data presented below is for the more commonly used hydrochloride salt.
| Solvent | Solubility (approximate) | Notes |
| Water | 50 mg/mL[1] | Heating to 40-50°C and sonication may be required to fully dissolve the compound.[2][3] |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[4] | Soluble.[5] |
| Ethanol | ~50 mg/mL[4] | Soluble.[5][6] |
| Methanol | Soluble[5][6][7] | Quantitative data not consistently available. |
| Dimethyl formamide (DMF) | ~25 mg/mL[4] | |
| Ethanol:PBS (pH 7.2) (1:5) | ~0.05 mg/mL[4] | For aqueous buffers, it is recommended to first dissolve in ethanol.[4] |
Note: The solubility can be affected by temperature, pH, and the purity of the compound. It is always recommended to test solubility with a small amount of the compound before preparing a large stock solution.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent (DMSO or Ethanol)
This protocol is suitable for preparing a concentrated stock solution that can be further diluted in aqueous media for cell culture experiments.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile, conical-bottom polypropylene or glass vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound hydrochloride powder.
-
Adding the Solvent: Add the appropriate volume of DMSO or ethanol to the vial containing the this compound powder to achieve the desired concentration (e.g., for a 10 mM stock solution from a compound with a molecular weight of 427.02 g/mol , dissolve 4.27 mg in 1 mL of solvent).
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution, but avoid excessive heat.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter into a new sterile vial. This is particularly important for cell culture experiments.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8]
Protocol 2: Preparation of an Aqueous Stock Solution
This protocol is for preparing a stock solution directly in water.
Materials:
-
This compound hydrochloride powder
-
Sterile, deionized or distilled water
-
Sterile, conical-bottom polypropylene or glass vials
-
Vortex mixer
-
Water bath or sonicator
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile vial.
-
Adding Water: Add the appropriate volume of sterile water to the vial.
-
Dissolution: Tightly cap the vial and vortex. To facilitate dissolution, heat the solution to 40-50°C in a water bath or use a sonicator until the compound is fully dissolved.[2][3] The solution should be clear and colorless.[1]
-
Sterilization: Filter the aqueous solution through a 0.22 µm membrane filter into a sterile container.[3]
-
Storage: Store the aqueous stock solution at 4°C. It is recommended to use the aqueous solution within a short period (e.g., one month) to ensure stability.[3] For longer-term storage, refer to the organic solvent protocol.
Mandatory Visualizations
Signaling Pathway Inhibition by this compound
Caption: Inhibition of Glucosylceramide Synthase by this compound.
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for Preparing this compound Stock Solutions.
References
- 1. (±)-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol 80938-69-8 [sigmaaldrich.com]
- 2. Enzo Life Sciences DL-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol | Fisher Scientific [fishersci.com]
- 3. [D-PDMP]:Glycoscience Protocol Online Database [jcggdb.jp]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. DL -threo- PDMP, Hydrochloride [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. D-THREO-1-PHENYL-2-HEXADECANOYLAMINO-3-MORPHOLINO-1-PROPANOL HCL | 139889-65-9 [amp.chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Neuroinflammation with d-threo-PDMP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP) as a tool to investigate the role of glycosphingolipids in neuroinflammation. The provided protocols offer detailed methodologies for in vitro and in vivo experimental models.
Introduction to this compound and Neuroinflammation
Neuroinflammation is a complex biological response in the central nervous system (CNS) involving the activation of glial cells, such as microglia and astrocytes. While it serves a protective role in acute situations, chronic neuroinflammation is a key contributor to the pathogenesis of various neurodegenerative diseases.
This compound is a potent and specific inhibitor of glucosylceramide synthase (GCS), the key enzyme responsible for the first step in the biosynthesis of most glycosphingolipids. By inhibiting GCS, this compound effectively depletes downstream glycosphingolipids, which are known to play crucial roles in cell signaling, cell-cell recognition, and modulation of membrane receptor function. Emerging evidence suggests that glycosphingolipid metabolism is intricately linked to the inflammatory processes in the CNS, making this compound a valuable pharmacological tool for elucidating these pathways.
Mechanism of Action
This compound acts as a competitive inhibitor of GCS, preventing the transfer of glucose from UDP-glucose to ceramide. This blockade leads to a reduction in the cellular levels of glucosylceramide and downstream complex glycosphingolipids, such as gangliosides and globosides. The alteration of the lipid composition of cell membranes, particularly in lipid rafts, can modulate the activity of key signaling receptors and pathways involved in the inflammatory response, including the Toll-like receptor 4 (TLR4) and NF-κB signaling cascades.
Applications in Neuroinflammation Research
-
Investigating the role of glycosphingolipids in microglial and astrocytic activation: By depleting glycosphingolipids, researchers can study their necessity for the activation of microglia and astrocytes in response to pro-inflammatory stimuli like lipopolysaccharide (LPS).
-
Elucidating downstream signaling pathways: this compound can be used to determine how glycosphingolipid depletion affects inflammatory signaling pathways, such as the NF-κB and MAPK pathways, which are central to the production of pro-inflammatory mediators.
-
Evaluating the therapeutic potential of GCS inhibition: In animal models of neuroinflammatory diseases, such as Experimental Autoimmune Encephalomyelitis (EAE), this compound can be used to assess the therapeutic efficacy of targeting glycosphingolipid synthesis to ameliorate disease progression.
Data Presentation
Table 1: Hypothetical Quantitative Data on the Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated Primary Microglia
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | Nitric Oxide (µM) |
| Vehicle Control | 25.3 ± 4.1 | 15.8 ± 3.2 | 1.2 ± 0.3 |
| LPS (100 ng/mL) | 1589.6 ± 120.5 | 1245.3 ± 98.7 | 45.7 ± 5.1 |
| LPS + this compound (5 µM) | 1150.2 ± 95.3 | 987.6 ± 80.1 | 32.1 ± 4.2 |
| LPS + this compound (10 µM) | 780.5 ± 65.8 | 650.1 ± 55.9 | 20.5 ± 3.5 |
| LPS + this compound (20 µM) | 450.9 ± 40.2 | 380.4 ± 32.7 | 10.2 ± 2.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
In Vitro Model: Inhibition of LPS-Induced Microglial Activation
This protocol describes how to assess the anti-inflammatory effects of this compound on primary microglia stimulated with LPS.
Materials:
-
Primary microglia culture
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
Reagents for TNF-α and IL-6 ELISA
-
Griess reagent for nitric oxide measurement
-
Reagents for Western blotting (antibodies against p-p65, p65, IκBα, and a loading control like GAPDH)
Procedure:
-
Cell Culture: Plate primary microglia in 96-well plates for ELISA and nitric oxide assays, and in 6-well plates for Western blotting, at a suitable density and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle control for 24 to 48 hours. This pre-incubation time is crucial to allow for the depletion of cellular glycosphingolipids.
-
LPS Stimulation: Following pre-treatment, stimulate the microglia with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 6-24 hours for cytokine production, 30-60 minutes for signaling pathway analysis).
-
Sample Collection:
-
Supernatants: Collect the cell culture supernatants for the measurement of TNF-α, IL-6, and nitric oxide.
-
Cell Lysates: Wash the cells with ice-cold PBS and lyse them in RIPA buffer for Western blot analysis.
-
-
Analysis:
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants according to the manufacturer's instructions.
-
Nitric Oxide Assay: Measure the accumulation of nitrite in the supernatants using the Griess reagent.
-
Western Blotting: Analyze the protein levels of p-p65, p65, and IκBα in the cell lysates to assess NF-κB pathway activation.
-
In Vivo Model: Amelioration of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol provides a general framework for evaluating the therapeutic potential of this compound in a mouse model of multiple sclerosis.
Materials:
-
C57BL/6 mice
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound
-
Vehicle for in vivo administration (e.g., saline with a small percentage of a solubilizing agent)
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
-
Administer PTX intraperitoneally on day 0 and day 2 post-immunization.
-
-
This compound Treatment:
-
Prophylactic Treatment: Begin daily administration of this compound (e.g., via intraperitoneal injection or oral gavage) from day 0 or a few days prior to immunization. A suggested starting dose could be in the range of 1-10 mg/kg, which may require optimization.
-
Therapeutic Treatment: Alternatively, begin treatment upon the onset of clinical signs of EAE (typically around day 10-14).
-
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: hind and forelimb paralysis; 5: moribund).
-
Histological and Molecular Analysis (at the end of the experiment):
-
Perfuse the mice and collect the spinal cords and brains.
-
Perform histological analysis (e.g., Luxol Fast Blue staining for demyelination and H&E staining for immune cell infiltration).
-
Analyze the expression of inflammatory markers in the CNS tissue via qPCR or immunohistochemistry.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in neuroinflammation.
Caption: Workflow for in vitro microglial activation assay.
Caption: Workflow for in vivo EAE model.
Application Notes and Protocols for d-threo-PDMP Treatment in Neurite Outgrowth Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP) is a synthetic analog of ceramide that acts as a potent and specific inhibitor of glucosylceramide synthase (GCS). This enzyme catalyzes the first step in the biosynthesis of most glycosphingolipids, including gangliosides. By inhibiting GCS, this compound effectively depletes cellular levels of gangliosides, which are crucial components of neuronal membranes involved in cell signaling, recognition, and adhesion. Consequently, treatment with this compound has been shown to inhibit neurite outgrowth in various neuronal cell models. This document provides detailed application notes on the mechanism of action of this compound and comprehensive protocols for its use in inducing neurite outgrowth inhibition.
Mechanism of Action
The primary mechanism of this compound is the competitive inhibition of glucosylceramide synthase. This leads to two significant downstream consequences that contribute to the inhibition of neurite outgrowth:
-
Depletion of Gangliosides: Gangliosides are essential for modulating the activity of receptor tyrosine kinases, such as TrkA, the receptor for nerve growth factor (NGF). A reduction in ganglioside levels can impair the proper functioning of these receptors and their downstream signaling cascades that are critical for promoting neurite extension and branching. The depletion of gangliosides can also affect the activity of Rho family GTPases, which are key regulators of the actin cytoskeleton dynamics required for growth cone motility and neurite elongation.[1]
-
Accumulation of Ceramide: As the substrate for GCS, ceramide accumulates within the cell following enzyme inhibition.[2] Elevated levels of ceramide, a bioactive lipid, can trigger signaling pathways that are inhibitory to cell growth and promote apoptosis in some contexts. In the context of neurite outgrowth, ceramide accumulation has been linked to the activation of specific protein kinases, such as protein kinase Cζ (PKCζ) and c-Jun N-terminal kinase (JNK), which can negatively regulate the cytoskeletal rearrangements necessary for neurite extension.[3]
The inhibitory effects of this compound on neurite outgrowth have been observed to be dose-dependent and reversible upon removal of the compound.[4]
Data Presentation
The following tables summarize the quantitative effects of this compound on neurite outgrowth parameters in different neuronal cell models.
Table 1: Effect of this compound on Neurite Outgrowth in SH-SY5Y Cells [4]
| This compound Concentration (µM) | Inhibition of Neurite Initiation (% of control) | Inhibition of Neurite Elongation (% of control) | Inhibition of Neurite Branching (% of control) |
| 5 | Data not available | Data not available | Data not available |
| 10 | Significant Inhibition | Significant Inhibition | Significant Inhibition |
| 20 | Strong Inhibition | Strong Inhibition | Strong Inhibition |
Note: The original study describes a dose-dependent inhibition. Specific percentage values were not provided in the abstract.
Table 2: Inhibitory Effects of this compound on Neurite Outgrowth in Primary Cultured Rat Neocortical Explants [2]
| This compound Concentration (µM) | Observed Effect on Neurite Outgrowth |
| 5 | Inhibitory |
| 10 | Inhibitory |
| 15 | Inhibitory |
| 20 | Inhibitory |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (hydrochloride or free base)
-
Sterile, deionized water, ethanol, methanol, or dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, for enhancing solubility)
-
0.22 µm sterile syringe filter
Procedure:
-
Based on the manufacturer's instructions and the desired final concentration, weigh the appropriate amount of this compound powder.
-
Dissolve the powder in the chosen solvent. This compound is soluble in ethanol, methanol, and DMSO. Aqueous stock solutions can also be prepared.[5] For a 4 mM stock solution in water, gentle warming at 40°C and sonication may be required to fully dissolve the compound.[5] For cell culture applications, DMSO is a common solvent.
-
Vortex the solution until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a sterile container.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Induction of Neurite Outgrowth Inhibition in SH-SY5Y Cells
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete growth medium: Dulbecco's Modified Eagle Medium (DMEM)/F-12 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin
-
Differentiation medium: Complete growth medium supplemented with 10 µM all-trans-retinoic acid (RA)
-
This compound stock solution (from Protocol 1)
-
Vehicle control (the solvent used to prepare the this compound stock solution)
-
Poly-D-lysine or laminin-coated cell culture plates or coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking solution: 5% bovine serum albumin (BSA) in PBS
-
Primary antibody: anti-βIII-tubulin antibody (neuronal marker)
-
Secondary antibody: fluorescently-labeled anti-mouse or anti-rabbit IgG
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells in complete growth medium in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.
-
Once the cells reach 70-80% confluency, detach them using trypsin-EDTA.
-
Seed the cells onto poly-D-lysine or laminin-coated plates or coverslips at a suitable density for neurite outgrowth analysis (e.g., 2 x 10^4 cells/cm²).
-
-
Differentiation:
-
Allow the cells to adhere for 24 hours.
-
Replace the complete growth medium with differentiation medium containing 10 µM RA.
-
Incubate the cells for 3-5 days, replacing the differentiation medium every 2 days, to induce a neuronal phenotype with initial neurite extensions.
-
-
This compound Treatment:
-
Prepare fresh differentiation medium containing the desired final concentrations of this compound (e.g., 5, 10, 20 µM).
-
Also, prepare a vehicle control medium containing the same concentration of the solvent used for the this compound stock solution.
-
Remove the old medium from the cells and add the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for 24-72 hours. The optimal incubation time should be determined empirically.
-
-
Immunostaining:
-
After the treatment period, gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary anti-βIII-tubulin antibody (diluted in blocking solution) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody and DAPI (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides or image the cells directly in the plates using a fluorescence microscope.
-
Capture images from multiple random fields for each condition.
-
Quantify neurite outgrowth parameters using image analysis software (e.g., ImageJ with the NeuronJ plugin). The parameters to measure include:
-
Average neurite length per neuron
-
Number of primary neurites per neuron
-
Number of branch points per neuron
-
Percentage of cells with neurites longer than the cell body diameter
-
-
Visualizations
Caption: Signaling pathway of this compound in neurite outgrowth inhibition.
Caption: Experimental workflow for neurite outgrowth inhibition assay.
References
- 1. Gangliosides of the vertebrate nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of ganglioside biosynthesis and neurite outgrowth of primary cultured neurons by L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceramide and neurodegeneration: Susceptibility of neurons and oligodendrocytes to cell damage and death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L- and D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) inhibit neurite outgrowth from SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [D-PDMP]:Glycoscience Protocol Online Database [jcggdb.jp]
Protocol for D-threo-PDMP Administration in Animal Models: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP), a potent inhibitor of glucosylceramide synthase (GCS), in various animal models. The following sections detail the mechanism of action, administration protocols, and relevant signaling pathways.
This compound is a widely used tool to study the role of glycosphingolipids in cellular processes and as a potential therapeutic agent in diseases such as cancer and neurodegenerative disorders.[1] Its primary mechanism of action is the competitive inhibition of glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids. This inhibition leads to a reduction in downstream glycosphingolipids and an accumulation of the precursor, ceramide, a bioactive lipid known to induce apoptosis.[2][3] Additionally, this compound has been shown to modulate other cellular pathways, including the mTOR signaling cascade.[3][4]
Quantitative Data Summary
The following tables summarize reported dosages and administration routes for this compound in animal models. It is crucial to note that optimal dosage and administration routes are model and disease-specific and may require optimization.
| Animal Model | Disease/Application | Administration Route | Dosage | Frequency | Duration | Vehicle | Reference |
| Rat | Ischemia | Intraperitoneal (i.p.) | 40 mg/kg | Twice daily | 6 days | Not Specified | [5] |
| Mouse (BALB/c) | RENCA cell tumor | Oral (feeding) | Not specified | Not specified | Not specified | Not specified | [6] |
Note: Specific dosages for oral administration in mice for oncology studies are not well-documented in the provided search results. The irinotecan study in nude mice with neuroblastoma xenografts provides a reference for oral (404 mg/kg) versus intraperitoneal (59 mg/kg) dosing of a different chemotherapeutic agent, highlighting that oral doses may need to be significantly higher than parenteral doses.[7]
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is soluble in dimethyl sulfoxide (DMSO). For in vivo applications, it is essential to prepare a vehicle that is well-tolerated by the animal model.
Vehicle Formulation Example:
A clear solution for injection can be prepared as follows:[5]
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
Note: The final concentration of DMSO should be kept low to avoid toxicity. Always perform a small pilot study to assess the tolerability of the vehicle in your specific animal model.
Intraperitoneal (i.p.) Injection Protocol for Mice
Intraperitoneal injection is a common route for administering this compound.
Materials:
-
Sterile this compound solution in the appropriate vehicle
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Weigh the mouse to accurately calculate the required dose.
-
Restrain the mouse firmly but gently. One common method is to scruff the mouse by grasping the loose skin over the neck and shoulders.
-
Tilt the mouse's head downwards to position the abdomen for injection.
-
Wipe the injection site in the lower right abdominal quadrant with 70% ethanol. This location is chosen to avoid puncturing the bladder or cecum.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Oral Gavage Protocol for Rodents
Oral gavage can be used for precise oral dosing.
Materials:
-
Sterile this compound solution or suspension
-
Flexible or rigid gavage needle appropriate for the size of the animal
-
Syringe
Procedure:
-
Measure the correct length of the gavage needle (from the corner of the mouth to the last rib).
-
Fill the syringe with the calculated dose of this compound.
-
Gently restrain the animal, holding it in an upright position.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue towards the back of the throat.
-
Allow the animal to swallow the needle as you gently advance it into the esophagus to the predetermined depth.
-
Administer the solution slowly to prevent regurgitation.
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.
Voluntary Oral Administration in Jelly
This method can reduce the stress associated with oral gavage.[5]
Procedure:
-
Prepare a palatable jelly formulation (e.g., gelatin-based with a sweetener).
-
Incorporate the calculated dose of this compound into the jelly mixture before it sets.
-
Portion the jelly into individual doses.
-
Present the jelly to the animal. It may be necessary to train the animals to voluntarily consume the jelly by initially providing it without the drug.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Inhibition of Glycosphingolipid Synthesis and Ceramide Accumulation
This compound's primary target is glucosylceramide synthase (GCS). By inhibiting this enzyme, this compound blocks the conversion of ceramide to glucosylceramide, the precursor for a vast array of glycosphingolipids. This leads to the accumulation of ceramide, a potent signaling lipid that can trigger apoptosis through various downstream pathways, including the activation of caspases.
Caption: Inhibition of GCS by this compound.
This compound and mTOR Signaling
Independent of its effects on GCS, this compound has been shown to inhibit the mTORC1 signaling pathway. It induces the translocation of mTORC1 from the lysosomal surface, its site of activation, to the endoplasmic reticulum. This spatial separation from its activator, Rheb, leads to the inactivation of mTORC1 and its downstream signaling, which is crucial for cell growth and proliferation.
Caption: this compound-induced mTORC1 inactivation.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a general workflow for assessing the efficacy of this compound in a tumor xenograft model.
References
- 1. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glycosphingolipids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Sphingolipid Metabolism in the Pathogenesis of Hashimoto’s Thyroiditis [mdpi.com]
- 5. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oral versus intraperitoneal administration of irinotecan in the treatment of human neuroblastoma in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting d-threo-PDMP insolubility in media
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with D-threo-PDMP, focusing on issues related to its solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in media a common issue?
This compound (D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol) is a potent and specific inhibitor of glucosylceramide synthase (GCS)[1]. GCS is a key enzyme in the biosynthesis of most glycosphingolipids (GSLs)[2]. By inhibiting this enzyme, this compound blocks the formation of GSLs and causes the accumulation of the precursor, ceramide[2][3]. Due to its lipophilic, ceramide-like structure, this compound has low aqueous solubility, which can lead to precipitation when a concentrated stock solution is diluted into aqueous cell culture media.
Q2: What is the best solvent to use for a this compound stock solution?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions. Ethanol and methanol are also effective solvents. For the hydrochloride salt form of this compound, water can be used to make a stock solution, though this may require heating and sonication[2].
Q3: I observed a precipitate after adding my this compound stock to the cell culture medium. What should I do?
Precipitation upon dilution into aqueous media is a common problem. Here are several troubleshooting steps:
-
Pre-warm the media: Warming the cell culture media to 37°C before adding the this compound stock solution can help maintain its solubility.
-
Increase the final solvent concentration: While it is crucial to keep the final solvent concentration low to avoid cytotoxicity (typically <0.5% for DMSO), a slight, well-controlled increase may be necessary.
-
Use sonication or gentle heating: If precipitation occurs during preparation, gentle heating (up to 40°C) and/or sonication can help redissolve the compound[1][2].
-
Change the dilution method: Instead of adding the stock directly to the full volume of media, try adding it to a smaller volume first while vortexing, and then add this intermediate dilution to the rest of the media.
-
Filter the final solution: If a fine precipitate persists, you can filter the final this compound-containing medium through a 0.22 µm filter to remove it, though this may slightly lower the final concentration of the compound.
Q4: Are there alternative formulations to improve the solubility of this compound in media?
Yes, for challenging applications, co-solvents and excipients can be used, though these are more common for in vivo studies, the principles can be adapted for cell culture. Care must be taken to assess the cytotoxicity of any additional components. Formulations may include components like PEG300, Tween-80, or SBE-β-CD (sulfobutyl ether beta-cyclodextrin)[1][4]. These create a more stable solution when diluted into an aqueous environment.
Q5: How should I store my this compound stock solution?
Stock solutions should be stored at -20°C or -80°C to ensure stability[1]. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and promote precipitation. When stored at -80°C, the stock solution can be stable for up to 6 months[1][4].
Data Summary
Table 1: Solubility of this compound and its Hydrochloride Salt
| Compound Form | Solvent | Reported Solubility | Citations |
| This compound | DMSO | Soluble | |
| This compound HCl | Ethanol | Soluble | |
| This compound HCl | Methanol | Soluble | |
| This compound HCl | Water | 4 mM (with heating/sonication) | [2] |
Table 2: Example Formulations for Enhanced Solubility (Primarily for in vivo use)
| Formulation Components | Final Concentration | Citations |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | [1] |
| 10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparing a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If needed, you can gently warm the tube to 37°C or use a sonication bath to aid dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.
Protocol 2: Diluting this compound Stock into Cell Culture Media
-
Thaw Stock: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm Media: Warm the required volume of cell culture medium to 37°C in a water bath.
-
Dilution: Add the required volume of the this compound stock solution to the pre-warmed medium to achieve the final desired concentration. Important: Add the stock solution dropwise while gently swirling the medium to facilitate rapid mixing and prevent localized high concentrations that can cause precipitation.
-
Final Mix: Gently mix the final solution by inverting the tube or bottle. Do not vortex vigorously as this can cause proteins in the serum to denature.
-
Visual Inspection: Visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready for use. If not, refer to the troubleshooting steps in the FAQ section.
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
References
Navigating d-threo-PDMP Cytotoxicity: A Technical Support Guide for Researchers
For researchers and drug development professionals utilizing d-threo-PDMP, managing its cytotoxic effects is a critical aspect of experimental design. This technical support center provides troubleshooting guidance and frequently asked questions to ensure robust and reproducible results when working with sensitive cell lines.
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (this compound) is a potent inhibitor of glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of most glycosphingolipids. By blocking this pathway, this compound leads to the depletion of downstream glycosphingolipids and a concurrent accumulation of the precursor molecule, ceramide. This buildup of ceramide is a primary driver of the compound's cytotoxic and pro-apoptotic effects, making it a valuable tool in cancer research. However, this same mechanism can pose challenges in experimental systems, particularly in cell lines that are highly sensitive to disruptions in sphingolipid metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: The principal mechanism of this compound cytotoxicity is the inhibition of glucosylceramide synthase (GCS).[1][2][3] This leads to the accumulation of the substrate for this enzyme, ceramide. Ceramide is a bioactive lipid that acts as a second messenger in signaling pathways, triggering cellular responses such as apoptosis (programmed cell death), cell cycle arrest, and autophagy.[4]
Q2: Which cell lines are known to be sensitive to this compound?
Q3: What are the typical working concentrations for this compound in cell culture?
A3: Effective concentrations of this compound can range from 5 µM to 40 µM, depending on the cell line and the duration of the experiment.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q4: How should I prepare and store this compound?
A4: this compound is typically soluble in organic solvents like DMSO and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for short-term use or -80°C for long-term storage. When preparing working solutions, dilute the stock in a pre-warmed cell culture medium to the desired final concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically below 0.5%).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of unexpected cell death, even at low concentrations. | The cell line is highly sensitive to ceramide accumulation or glycosphingolipid depletion. | - Perform a more granular dose-response curve starting from a much lower concentration (e.g., in the nanomolar range).- Reduce the treatment duration.- Ensure the cell seeding density is optimal; sparse cultures can be more susceptible to cytotoxic agents. |
| Inconsistent or not reproducible cytotoxicity results. | - Inconsistent this compound concentration in working solutions.- Variability in cell health or passage number.- Fluctuation in incubation conditions (CO2, temperature, humidity). | - Prepare fresh dilutions from the stock solution for each experiment.- Use cells within a consistent and low passage number range.- Standardize all incubation parameters and ensure the incubator is properly calibrated. |
| Precipitation of this compound in the culture medium. | The concentration of this compound exceeds its solubility in the aqueous medium. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but remains non-toxic to the cells.- Pre-warm the culture medium before adding the this compound stock solution.- Vortex the diluted solution gently before adding it to the cell culture plates. |
| No observable cytotoxic effect, even at high concentrations. | - The cell line may be resistant to this compound.- Inactivation of the compound.- Issues with the cytotoxicity assay. | - Verify the identity and integrity of the cell line.- Consider using a different cytotoxic agent to confirm the functionality of your assay.- Test a fresh aliquot of this compound from a reputable supplier.- Confirm the mechanism of resistance in the cell line if possible (e.g., high expression of anti-apoptotic proteins, altered ceramide metabolism). |
Quantitative Data Summary
Due to the limited availability of a centralized database, a comprehensive table of IC50 values for this compound across a wide range of cell lines is not currently possible. However, literature suggests that for many cancer cell lines, the IC50 values fall within the 10 µM to 50 µM range.[6] For example, in a study on the K562/A02 human leukemia cell line, a non-toxic concentration of 20 µmol/L was used to study its effect on reversing drug resistance.[7] Researchers are strongly encouraged to determine the IC50 value empirically for their specific cell line of interest.
Experimental Protocols
Key Experiment: Determining IC50 of this compound using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound, a common measure of its cytotoxicity.
Materials:
-
This compound
-
Sensitive cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in a complete culture medium from a concentrated stock. It is recommended to perform a wide range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM) to identify the active range.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 5-10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression analysis.
-
Visualizing the Molecular Impact and Experimental Process
To further aid in the understanding of this compound's mechanism and its experimental application, the following diagrams have been generated.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for IC50 Determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. D,L-threo-PDMP, Glucosylceramide synthase inhibitor (CAS 109836-82-0) | Abcam [abcam.com]
- 4. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound, an inhibitor of glucosylceramide synthetase, on expression of cell surface glycolipid antigen and binding to adhesive proteins by B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Effect of PDMP, a glucosylceramide synthase inhibitor, on reversion of daunorubicin resistance in human leukemia cell line K562/A02] - PubMed [pubmed.ncbi.nlm.nih.gov]
unexpected off-target effects of d-threo-PDMP treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected off-target effects of d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP) treatment. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My cells are showing signs of lysosomal stress after this compound treatment. Is this a known off-target effect?
A1: Yes, this compound has been reported to induce lysosomal lipid accumulation, an effect not observed with other glucosylceramide synthase (GCS) inhibitors like N-butyldeoxynojirimycin (NB-DNJ).[1] This suggests that the impact on lysosomes is an off-target effect independent of GCS inhibition. The observed phenomena include the accumulation of sphingolipids, lysobisphosphatidic acid (LBPA), and cholesterol within the lysosomes, which can lead to impaired lysosomal export.[1][2]
Q2: I observed a decrease in mTOR activity in my experimental model after this compound treatment. Is this related to its primary function as a GCS inhibitor?
A2: The inactivation of the mechanistic target of rapamycin (mTOR) is considered an unexpected off-target effect of this compound.[1] This effect is linked to the accumulation of LBPA in the lysosomal membrane, which precedes the dissociation of mTOR from the lysosome and the subsequent nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis.[3]
Q3: My results show an unexpected increase in insulin receptor phosphorylation and Akt signaling. Is this a documented off-target effect of this compound?
A3: Yes, studies in human hepatoma HepG2 cells have shown that this compound treatment can lead to a significant increase in the autophosphorylation of the insulin receptor and the phosphorylation of Akt1 kinase.[4][5] This effect appears to be independent of its GCS inhibitory activity and may be related to alterations in the membrane microenvironment.[4]
Q4: I am observing changes in mitochondrial morphology, specifically a decrease in fission events. Could this compound be responsible for this?
A4: Yes, this compound has been reported to disrupt mitochondrial raft-like domains, which can lead to a reduction in mitochondrial fission events.[1] This is another off-target effect that is not directly linked to the inhibition of glucosylceramide synthesis.
Q5: How is this compound metabolized, and could this influence its off-target effects?
A5: this compound is metabolized by the cytochrome P450 (CYP450) enzyme system.[2] Co-treatment with CYP450 inhibitors, such as piperonyl butoxide, can lead to elevated and prolonged tissue levels of this compound, thereby potentially augmenting both its on-target and off-target effects.[2]
Troubleshooting Guides
Issue 1: Unexpectedly high levels of ceramide accumulation.
| Possible Cause | Troubleshooting Step |
| Off-target effect on lysosomal function: this compound can impair lysosomal export and may affect pathways beyond GCS inhibition, leading to ceramide accumulation through mechanisms independent of GCS.[1] | 1. Control Experiment: Compare with another GCS inhibitor (e.g., NB-DNJ) to see if the effect is specific to this compound.[1]2. Investigate Lysosomal Health: Use lysosomal markers (e.g., LAMP1 staining) to assess lysosomal morphology and integrity.[3]3. Consider Alternative Pathways: Investigate the potential involvement of the sphingosine-1-phosphate lyase (SGPL1) pathway.[1] |
Issue 2: Alterations in mTOR signaling and TFEB localization.
| Possible Cause | Troubleshooting Step |
| This compound-induced LBPA accumulation: This lipid accumulation in lysosomes is a key trigger for mTOR inactivation.[2][3] | 1. Time-Course Analysis: Monitor the kinetics of LBPA accumulation, mTOR dissociation from lysosomes, and TFEB nuclear translocation. LBPA accumulation is an early event.[3]2. Immunofluorescence: Co-stain for mTOR and a lysosomal marker (e.g., LAMP1) to visualize their dissociation. Stain for TFEB to observe its nuclear translocation.[3][6]3. Western Blot: Analyze the phosphorylation status of mTOR and its downstream targets. |
Issue 3: Inconsistent results in cell adhesion or neurite outgrowth assays.
| Possible Cause | Troubleshooting Step |
| Pleiotropic effects beyond GCS inhibition: this compound's off-target effects on lysosomes, mitochondria, and other signaling pathways can indirectly influence cellular processes like adhesion and neurite extension.[1][3][7][8] | 1. Dose-Response Curve: Perform a careful dose-response analysis to find the optimal concentration that inhibits GCS without inducing significant off-target effects.2. Use of Stereoisomers: As a control, use the L-threo-PDMP stereoisomer, which does not inhibit GCS but can help delineate GCS-independent effects.[7]3. Rescue Experiment: Attempt to rescue the phenotype by adding back downstream products of GCS, such as glucosylceramide.[8] |
Data Presentation
Table 1: Quantitative Off-Target Effects of this compound on Insulin Signaling in HepG2 Cells
| Parameter | Treatment | Fold Change (vs. Control) | Reference |
| GM3 Content | 40 µM this compound | 22.3% of control | [4][5] |
| Insulin Receptor Autophosphorylation | 40 µM this compound + 100 nM Insulin | 185.1% increase | [4][5] |
| Phosphorylated Akt1 | 40 µM this compound | 286.0% increase | [4][5] |
Table 2: Timeline of this compound-Induced Lysosomal Lipid Accumulation in HeLa Cells
| Lipid Species | Time to Significant Accumulation | Reference |
| Lysobisphosphatidic acid (LBPA) | 2 hours | [3] |
| pacSph-derived sphingolipids | 4 hours | [3] |
| Cholesterol | 6 hours | [3] |
Experimental Protocols
Protocol 1: Detection of Cholesterol Accumulation using Filipin Staining
This protocol is adapted from established methods for visualizing unesterified cholesterol in cultured cells.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
1.5 mg/mL Glycine in PBS
-
Filipin III staining solution (0.05 mg/mL in PBS with 10% Fetal Bovine Serum)
-
Fluorescence microscope with a DAPI filter set (Excitation: 340-380 nm, Emission: 385-470 nm)
Procedure:
-
Treat cells with the desired concentration of this compound for the specified duration.
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Quench autofluorescence by incubating with 1.5 mg/mL glycine in PBS for 10 minutes.
-
Wash three times with PBS.
-
Incubate with Filipin III staining solution for 2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides with a suitable mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Protocol 2: Western Blot for Phosphorylated Insulin Receptor and Akt
This protocol provides a general framework for detecting changes in protein phosphorylation.
Materials:
-
Cell lysates from control and this compound-treated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or casein in TBST)
-
Primary antibodies (anti-phospho-Insulin Receptor, anti-total-Insulin Receptor, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse cells and quantify protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Protocol 3: Immunofluorescence for TFEB Nuclear Translocation
This protocol is for visualizing the subcellular localization of TFEB.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
PBS
-
4% PFA in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody (anti-TFEB)
-
Fluorescently-labeled secondary antibody
-
DAPI nuclear stain
-
Confocal microscope
Procedure:
-
Treat cells with this compound.
-
Fix cells with 4% PFA for 15 minutes.
-
Wash with PBS.
-
Permeabilize cells for 10 minutes.
-
Wash with PBS.
-
Block for 1 hour at room temperature.
-
Incubate with anti-TFEB primary antibody for 1-2 hours.
-
Wash with PBS.
-
Incubate with fluorescently-labeled secondary antibody and DAPI for 1 hour in the dark.
-
Wash with PBS.
-
Mount coverslips and visualize using a confocal microscope.
Mandatory Visualizations
Caption: On-target vs. unexpected off-target effects of this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
- 1. zenodo.org [zenodo.org]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Glucosylceramide synthase inhibitors D-PDMP and D-EtDO-P4 decrease the GM3 ganglioside level, differ in their effects on insulin receptor autophosphorylation but increase Akt1 kinase phosphorylation in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocols to monitor TFEB activation following lysosomal damage in cultured cells using microscopy and immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocols to monitor TFEB activation following lysosomal damage in cultured cells using microscopy and immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
d-threo-PDMP-induced ceramide accumulation and its consequences
Technical Support Center: D-threo-PDMP & Ceramide Accumulation
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting support for experiments involving D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (this compound) and the resulting ceramide accumulation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of UDP-glucose:ceramide glucosyltransferase (glucosylceramide synthase, GCS).[1][2][3] This enzyme catalyzes the first step in the biosynthesis of most glycosphingolipids, transferring glucose to ceramide to form glucosylceramide. By inhibiting GCS, this compound blocks the synthesis of downstream glycosphingolipids and causes the accumulation of its substrate, ceramide.[2][3]
Q2: Does this compound have other effects besides GCS inhibition?
A2: Yes. While GCS inhibition is its primary role, studies have shown that this compound can induce ceramide accumulation through mechanisms beyond substrate buildup. For example, in A549 cells, it was found to increase ceramide synthase activity via the expression of longevity-assurance homologue 5 (LASS5).[4] Additionally, some effects of PDMP are independent of GCS inhibition, such as altering cellular cholesterol homeostasis by affecting lysosomal lipid domains.[5][6][7]
Q3: What are the major cellular consequences of ceramide accumulation?
A3: Ceramide is a bioactive lipid that regulates numerous cellular processes. Its accumulation can lead to a variety of outcomes, including:
-
Induction of Apoptosis and Autophagy: Elevated ceramide levels are a well-known trigger for programmed cell death (apoptosis) and autophagy.[4][6][8]
-
Metabolic Alterations: Ceramide accumulation is strongly linked to metabolic diseases. It can impair insulin signaling by inhibiting the Akt pathway, leading to insulin resistance in tissues like skeletal muscle, liver, and adipose tissue.[8][9][10]
-
Inflammation: Ceramide can activate pro-inflammatory signaling pathways, such as NF-κB, leading to increased production of cytokines and chronic inflammation.[9]
-
Endoplasmic Reticulum (ER) Stress: A buildup of ceramide can induce ER stress, which in turn can trigger autophagy and apoptosis.[4]
Q4: What is the difference between this compound and L-threo-PDMP?
A4: They are stereoisomers with distinct effects. This compound is the active enantiomer that inhibits glucosylceramide synthase.[1][11] In contrast, its enantiomer, L-threo-PDMP, does not inhibit GCS and can have opposite effects, such as stimulating the synthesis of glucosylceramide and lactosylceramide in certain conditions.[1][11] It is crucial to use the correct isomer for GCS inhibition studies.
Q5: What is a typical working concentration for this compound in cell culture?
A5: The effective concentration of this compound is cell-type dependent and varies with the experimental duration. Published studies report a range from 5 µM to 40 µM.[3][12] For example, 20 µM for 24 hours was used to stimulate proliferation in glomerular mesangial cells, while 10-15 µM for 20 hours was used to inhibit adhesion in B16 melanoma cells.[3][12] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guide
Q1: I treated my cells with this compound, but I don't see a significant increase in total ceramide levels. What could be wrong?
A1: Several factors could contribute to this observation:
-
Incorrect Isomer: Ensure you are using the D-threo isomer of PDMP, as the L-threo isomer will not produce the desired effect.[1][11]
-
Rapid Metabolism of PDMP: this compound can be rapidly metabolized and cleared by cells, particularly by cytochrome P450 enzymes.[2] Consider co-treatment with a P450 inhibitor like piperonyl butoxide to increase the effective concentration and duration of PDMP action.[2]
-
Subcellular Localization: The most significant changes in ceramide may occur in specific subcellular compartments (e.g., the plasma membrane or ER).[4][13] Standard lipid extraction from whole-cell lysates may dilute this localized increase, making it difficult to detect.[13] Consider using methods designed to measure ceramide in specific organelles.[13]
-
Assay Sensitivity: Your ceramide detection method may not be sensitive enough. While thin-layer chromatography (TLC) can be used, it is generally less sensitive than mass spectrometry-based methods.[14][15] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate ceramide quantification.[16][17]
-
Cell-Specific Metabolism: Your cell line may rapidly convert ceramide to other sphingolipids or catabolize it, buffering the increase from GCS inhibition.
Q2: My cells are dying, but it doesn't look like classic apoptosis. What other cell death mechanisms could be at play?
A2: While ceramide is a known pro-apoptotic agent, it can induce other forms of cell death. In A549 cells, DL-PDMP was shown to cause caspase-independent apoptosis and massive autophagy, accompanied by markers of ER stress such as CHOP expression.[4] You may be observing autophagic cell death. To investigate this, you should probe for key autophagy markers like LC3B-II conversion and p62 degradation.[4]
Q3: I'm observing unexpected changes in other lipids, like cholesterol. Is this a known off-target effect of this compound?
A3: Yes, this is a documented effect. This compound can alter cellular cholesterol homeostasis independently of its action on GCS. It has been shown to inhibit the degradation of low-density lipoprotein (LDL) and cause the accumulation of cholesterol in late endosomes/lysosomes.[7] It can also increase levels of lysobisphosphatidic acid (LBPA) and lipid droplets.[5][6] These effects should be considered when interpreting your results.
Q4: The viability of my control cells is poor after mock treatment with the drug solvent. What is the recommended solvent for this compound?
A4: this compound is soluble in organic solvents like ethanol and methanol.[18] When preparing your stock solution, use the minimal amount of solvent necessary. For cell culture experiments, ensure the final concentration of the solvent in the media is non-toxic to your cells, typically below 0.1% for ethanol or DMSO. Always include a vehicle-only control in your experiments to account for any solvent effects.
Summary of this compound Effects and Quantitative Data
The following table summarizes the observed effects of this compound treatment across different experimental systems as reported in the literature.
| Cell Line/System | Concentration | Duration | Observed Effect | Citation |
| B16 Melanoma Cells | 10-15 µM | 20 hours | Inhibited cell adhesion by blocking glycolipid synthesis. | [3][12] |
| Glomerular Mesangial Cells (GMC) | 20 µM | 24 hours | Stimulated cell proliferation and reduced GM3 levels. | [3][12] |
| Rat Explants (Neurites) | 5-20 µM | 2 days | Dose-dependently inhibited neurite growth. | [3][12] |
| Cortical Neurons | 5-40 µM | 8 days | Reduced the frequency of synchronous Ca²⁺ oscillations. | [3][12] |
| Hepatocytes | Not specified | 2-14 hours | Enhanced ceramide accumulation and protected against TNF-α induced death. | [3][12] |
| A549 Lung Carcinoma | Not specified | Up to 17 hours | Increased ceramide synthase (LASS5) activity, induced ER stress, autophagy, and caspase-independent apoptosis. | [4] |
Key Experimental Protocols
Protocol 4.1: General Protocol for Ceramide Quantification by LC-MS/MS
This protocol provides a general workflow. Specific parameters (e.g., columns, gradients, and transitions) must be optimized for your particular instrument and ceramide species of interest.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with this compound at the predetermined optimal concentration and duration. Include vehicle-treated controls.
-
After treatment, wash cells twice with ice-cold PBS.
-
Scrape cells into a known volume of PBS and pellet by centrifugation. Store pellets at -80°C until extraction.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
Resuspend the cell pellet in a glass tube.
-
Add a mixture of Chloroform:Methanol (1:2, v/v) containing internal standards (e.g., C17:0 ceramide).
-
Vortex thoroughly and incubate on ice for 30 minutes.
-
Add chloroform and water to induce phase separation.
-
Vortex and centrifuge to separate the aqueous and organic layers.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid film in a suitable solvent (e.g., Methanol) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Separate lipids using a gradient elution program with mobile phases appropriate for lipidomics (e.g., water/acetonitrile/isopropanol with formic acid and ammonium formate).
-
Detect ceramide species using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive ion electrospray ionization (ESI).
-
Quantify individual ceramide species by comparing their peak areas to the peak area of the internal standard.
-
Protocol 4.2: Assessment of Cell Viability via LDH Release Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Cell Plating and Treatment:
-
Plate cells in a 96-well plate and treat with a range of this compound concentrations.
-
Include three control wells:
-
Untreated Control: Cells with media only (for background LDH release).
-
Vehicle Control: Cells treated with the drug solvent.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided with most commercial kits) 30 minutes before the end of the experiment.
-
-
-
Sample Collection:
-
At the end of the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant (culture medium) from each well to a new 96-well plate. Do not disturb the cell layer.
-
-
LDH Measurement:
-
Use a commercial LDH cytotoxicity assay kit. Prepare the reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate the plate in the dark at room temperature for the time specified in the kit protocol (usually 15-30 minutes).
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
-
Calculation of Cytotoxicity:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Untreated Control Absorbance) / (Maximum Release Control Absorbance - Untreated Control Absorbance)] * 100
-
Signaling Pathways and Workflow Diagrams
Caption: Mechanism of this compound action on the glycosphingolipid pathway.
Caption: Major signaling consequences of this compound-induced ceramide accumulation.
Caption: Standard experimental workflow for measuring cellular ceramide levels.
References
- 1. Studies of the action of ceramide-like substances (D- and L-PDMP) on sphingolipid glycosyltransferases and purified lactosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of D-[3H]threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, an inhibitor of glucosylceramide synthesis, and the synergistic action of an inhibitor of microsomal monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol alters cellular cholesterol homeostasis by modulating the endosome lipid domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ceramides as modulators of cellular and whole-body metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 17. Plasma Ceramides Pathophysiology, Measurements, Challenges, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. caymanchem.com [caymanchem.com]
Optimizing D-threo-PDMP Incubation for Maximal Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP), a potent inhibitor of glucosylceramide synthase (GCS). This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in optimizing incubation times for maximal inhibitory effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the enzyme glucosylceramide synthase (GCS)[1][2]. GCS catalyzes the first step in the biosynthesis of most glycosphingolipids (GSLs) by transferring glucose from UDP-glucose to ceramide[3][4]. By inhibiting GCS, this compound effectively depletes cellular levels of glucosylceramide and downstream GSLs, leading to an accumulation of its substrate, ceramide[5][6].
Q2: What is a typical starting concentration and incubation time for this compound?
A2: The optimal concentration and incubation time for this compound are highly dependent on the cell type and the specific experimental goals. However, a general starting point is a concentration range of 5-40 µM with an incubation period of 24 to 72 hours[4][7]. For long-term GSL depletion, incubation times can be extended up to 6 days or more[8][9].
Q3: How long does it take to observe maximal inhibition of GCS activity?
A3: The time to achieve maximal inhibition of GCS and subsequent depletion of GSLs can vary. Direct inhibition of the enzyme occurs relatively quickly. However, the depletion of existing GSLs from cellular membranes is a slower process that depends on the natural turnover rate of these lipids in the specific cell line. Significant reductions in GSL levels are often observed after 24-72 hours of incubation, with more profound depletion occurring with longer treatments[9][10]. For instance, in A431 cells, glycolipid content was reduced to approximately 5% of control levels after 6 days of culture with 5 µM this compound[9].
Q4: Does this compound have off-target effects?
A4: While this compound is a specific inhibitor of GCS, it's important to consider that the resulting accumulation of ceramide can independently trigger various cellular signaling pathways, including those involved in apoptosis and cell cycle arrest[5][6]. Additionally, some studies suggest that PDMP may have effects on cellular cholesterol homeostasis independent of GCS inhibition[11].
Q5: How should I prepare and store a this compound stock solution?
A5: this compound is typically soluble in DMSO. A common practice is to prepare a concentrated stock solution (e.g., 4 mM in water with sonication at 40°C or a higher concentration in DMSO)[8]. This stock solution can be stored at 4°C for at least a month[8]. For long-term storage, it is recommended to store the stock solution at -20°C. The final working concentration is achieved by diluting the stock solution into the cell culture medium.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of GSL synthesis | - Suboptimal inhibitor concentration: The concentration of this compound may be too low for the specific cell line. - Short incubation time: The incubation period may not be sufficient for significant GSL turnover. - Cellular resistance: Some cell lines may be less sensitive to this compound. - Incorrect stereoisomer: Ensure you are using the active D-threo isomer, as the L-threo isomer can have opposite effects[12]. | - Perform a dose-response experiment to determine the optimal concentration (e.g., 1-50 µM). - Extend the incubation time (e.g., up to 6 days) and perform a time-course experiment. - Verify the identity and purity of your this compound compound. |
| High cell toxicity or death | - Concentration is too high: Excessive concentrations of this compound can be cytotoxic. - Ceramide accumulation: The buildup of ceramide due to GCS inhibition can induce apoptosis[5]. - Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC10 or IC50 of this compound for your cell line and use a sublethal concentration[10]. - Monitor markers of apoptosis (e.g., caspase activation). - Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically <0.1%). |
| Inconsistent or variable results | - Cell passage number: High passage numbers can lead to phenotypic and metabolic changes in cell lines. - Cell density: The initial cell seeding density can influence the response to treatment. - Incomplete dissolution of this compound: The compound may not be fully dissolved in the stock solution. | - Use cells with a consistent and low passage number. - Standardize the cell seeding density for all experiments. - Ensure complete dissolution of the this compound stock solution, using sonication if necessary[8]. |
| Unexpected changes in other lipid classes | - Alteration of cholesterol homeostasis: PDMP has been reported to affect cellular cholesterol distribution[11]. - Accumulation of precursor lipids: Inhibition of GCS leads to the accumulation of its substrate, ceramide. | - Be aware of potential off-target effects and consider measuring other lipid species if relevant to your study. - Quantify ceramide levels to correlate with the observed phenotype. |
Data Summary
Table 1: Reported Incubation Times and Concentrations of this compound for GCS Inhibition
| Cell Line | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| A549 | Not Specified | 30 min - 2 h | Elevation of Ceramide synthase activity | [5] |
| HeLa | 20 | 2 - 22 h | Time-dependent accumulation of lysosomal lipids and mTOR inactivation | [13] |
| Primary Neurons | Not Specified | Not Specified | Enhancement of autophagy flux | [14] |
| B16 Melanoma | 10-15 | 20 h | Inhibition of cell adhesion | [2] |
| Glomerular Mesangial Cells | 20 | 24 h | Reduction of GM3 levels | [2] |
| HepG2 | 40 | Not Specified | Decrease in GM3 content to ~22% of control | [7] |
| A431 | 5 | 6 days | Reduction of glycolipid content to ~5% of control | [9] |
| NIH 3T3 | Not Specified | 12 - 24 h | Maximal cell cycle arrest | [6] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Incubation Time by Time-Course Experiment
Objective: To determine the optimal incubation time for maximal inhibition of GSL synthesis in a specific cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DMSO (or appropriate solvent)
-
6-well plates
-
Reagents for GSL extraction and analysis (e.g., TLC or mass spectrometry)
-
Cell lysis buffer and reagents for protein quantification (e.g., BCA assay)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not lead to over-confluence at the longest time point. Allow cells to adhere and grow for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).
-
Treatment: Dilute the this compound stock solution in complete culture medium to a final working concentration determined from literature or a preliminary dose-response experiment (e.g., 10 µM). Add the treatment medium to the cells. Include a vehicle control (medium with the same concentration of solvent).
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 6, 12, 24, 48, 72, 96 hours).
-
Cell Harvesting and GSL Extraction: At each time point, wash the cells with PBS and harvest them. Extract GSLs using an appropriate method.
-
GSL Analysis: Analyze the GSL content by Thin Layer Chromatography (TLC) or a more quantitative method like mass spectrometry.
-
Data Analysis: Normalize the GSL levels to the total protein content for each sample. Plot the GSL levels against the incubation time to determine the point of maximal inhibition.
Protocol 2: Cytotoxicity Assay to Determine Sublethal this compound Concentration
Objective: To determine the concentration range of this compound that is non-toxic to the cells of interest.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT reagent or other viability assay kit (e.g., LDH assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density. Allow them to adhere for 24 hours.
-
Serial Dilutions: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.1 µM to 100 µM. Include a vehicle control.
-
Treatment: Replace the medium in the 96-well plate with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform the MTT or other viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC10 (concentration that inhibits growth by 10%) or IC50 (concentration that inhibits growth by 50%) from the dose-response curve. For GSL depletion studies, it is advisable to use a concentration at or below the IC10[10].
Visualizations
Caption: Mechanism of this compound action and its downstream cellular consequences.
Caption: General experimental workflow for studying the effects of this compound.
Caption: A logical troubleshooting guide for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell cycle arrest induced by an inhibitor of glucosylceramide synthase. Correlation with cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucosylceramide synthase inhibitors D-PDMP and D-EtDO-P4 decrease the GM3 ganglioside level, differ in their effects on insulin receptor autophosphorylation but increase Akt1 kinase phosphorylation in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [D-PDMP]:Glycoscience Protocol Online Database [jcggdb.jp]
- 9. Glycolipid depletion using a ceramide analogue (PDMP) alters growth, adhesion, and membrane lipid organization in human A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol alters cellular cholesterol homeostasis by modulating the endosome lipid domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies of the action of ceramide-like substances (D- and L-PDMP) on sphingolipid glycosyltransferases and purified lactosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of glucosylceramide synthase stimulates autophagy flux in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting guide for inconsistent d-threo-PDMP results
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using d-threo-PDMP in their experiments.
Frequently Asked Questions (FAQs)
1. Why am I observing inconsistent or no inhibition of glucosylceramide synthase (GCS)?
Several factors can contribute to variable or a complete lack of GCS inhibition:
-
Suboptimal Concentration: The effective concentration of this compound is cell-type dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.[1][2]
-
Incorrect Isomer: Only the D-threo isomer (1R, 2R) of PDMP is a potent inhibitor of GCS.[1][2] Ensure you are using the correct stereoisomer. The L-threo isomer can have opposing effects, stimulating ganglioside biosynthesis.
-
Compound Stability and Storage: this compound stock solutions are stable for at least one month at 4°C.[1][2] Improper storage can lead to degradation of the compound. For long-term storage, it is recommended to store the solid compound at -20°C under desiccating conditions for up to 12 months.
-
Solubility Issues: Ensure that this compound is fully dissolved. It is soluble in DMSO, ethanol, and methanol. For cell culture experiments, a common practice is to dissolve it in an appropriate solvent to make a stock solution, which is then further diluted in the culture medium.[1][2]
Troubleshooting Steps:
-
Perform a dose-response curve to identify the IC50 in your experimental system.
-
Verify the isomeric purity of your this compound with the supplier.
-
Prepare fresh stock solutions and store them appropriately.
-
Visually inspect the final solution for any precipitates.
2. Why am I observing unexpected changes in cell viability or morphology?
Unforeseen effects on cell health can be attributed to:
-
Off-Target Effects: this compound is known to have effects beyond GCS inhibition. It can alter cholesterol homeostasis by causing an accumulation of cholesterol in late endosomes/lysosomes.[3] It has also been shown to induce endoplasmic reticulum (ER) stress and autophagy.[4] These off-target effects can lead to cytotoxicity in a cell-type-specific manner.
-
Ceramide Accumulation: As this compound inhibits the conversion of ceramide to glucosylceramide, it can lead to an accumulation of intracellular ceramide.[5] Ceramide is a bioactive lipid that can induce apoptosis and cell cycle arrest.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. It is important to include a vehicle-only control in your experiments to assess the effect of the solvent.
Troubleshooting Steps:
-
Review the literature for known off-target effects of this compound in your cell type.
-
Measure intracellular ceramide levels to determine if they are reaching cytotoxic concentrations.
-
Test a range of solvent concentrations to find a level that is non-toxic to your cells.
-
Lower the concentration of this compound or reduce the incubation time.
3. My in vivo results with this compound are not consistent. What could be the cause?
In vivo studies introduce additional complexities:
-
Metabolism: this compound is metabolized by cytochrome P450 enzymes.[6] This can lead to rapid clearance of the compound and reduced efficacy. The metabolic rate can vary between different animal models and even between individuals.
-
Bioavailability and Distribution: The route of administration and formulation of this compound will affect its bioavailability and distribution to the target tissue.
Troubleshooting Steps:
-
Consider co-administration with a cytochrome P450 inhibitor, such as piperonyl butoxide, to increase the half-life of this compound.[6]
-
Optimize the delivery method and formulation to improve bioavailability.
-
Measure the concentration of this compound in the target tissue to confirm that it is reaching effective levels.
Data Presentation
Table 1: Recommended Concentration Ranges and Incubation Times for this compound in Cell Culture
| Cell Type | Concentration Range (µM) | Incubation Time | Observed Effect | Reference |
| Various | 5 - 40 | 1 - 6 days | Inhibition of GCS | [2] |
| B16 Melanoma Cells | 10 - 20 | Not specified | Inhibition of GCS | Not specified |
| A549 Cells | Not specified | Not specified | Induction of ER stress and autophagy | [4] |
Note: These are general guidelines. The optimal conditions should be determined empirically for each specific experimental setup.
Experimental Protocols
Protocol for Inhibition of Glucosylceramide Synthase in Cultured Cells [1][2]
This protocol describes the general steps for treating cultured cells with this compound to inhibit GCS.
Materials:
-
This compound hydrochloride
-
Sterile water or DMSO
-
Cell culture medium
-
Cultured cells of interest
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound hydrochloride in sterile water or DMSO to make a 4 mM stock solution.
-
Gentle warming and sonication may be required to fully dissolve the compound.
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Store the stock solution at 4°C for up to one month.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels at a density that will allow for the desired treatment duration without overgrowth.
-
-
Treatment with this compound:
-
Allow the cells to adhere and enter the logarithmic growth phase (typically 24 hours after seeding).
-
Dilute the this compound stock solution directly into the cell culture medium to achieve the desired final concentration (typically in the range of 5-40 µM).
-
Include appropriate controls, such as a vehicle-only control (medium with the same concentration of solvent used for the stock solution) and an untreated control.
-
Incubate the cells for the desired period (typically 1-6 days).
-
-
Analysis:
-
After the incubation period, harvest the cells and perform downstream analysis, such as:
-
Lipid extraction and analysis by thin-layer chromatography (TLC) or mass spectrometry to measure the levels of glucosylceramide and other glycosphingolipids.
-
Western blotting to analyze the expression of proteins in related signaling pathways.
-
Cell viability assays (e.g., MTT, trypan blue exclusion).
-
-
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [D-PDMP]:Glycoscience Protocol Online Database [jcggdb.jp]
- 3. D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol alters cellular cholesterol homeostasis by modulating the endosome lipid domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. docs.abcam.com [docs.abcam.com]
Validation & Comparative
D-threo-PDMP vs. L-threo-PDMP: A Comparative Guide to their Biological Effects
For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is critical. This guide provides an objective comparison of the biological effects of D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) and its enantiomer, L-threo-PDMP, supported by experimental data and detailed methodologies.
The threo-PDMP isomers, while structurally similar, exhibit distinct and often opposing biological activities, primarily centered on their modulation of glycosphingolipid (GSL) metabolism. This compound is a well-established inhibitor of glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of most GSLs.[1][2] This inhibition leads to a depletion of downstream GSLs and an accumulation of the precursor, ceramide. In contrast, L-threo-PDMP has been shown to stimulate the biosynthesis of certain GSLs.[3] These fundamental differences in their mechanism of action give rise to a cascade of divergent cellular effects, impacting processes from neurite outgrowth to cell survival.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data on the effects of this compound and L-threo-PDMP on key biological processes.
| Parameter | This compound | L-threo-PDMP | Cell Type/System |
| Glucosylceramide Synthase (GCS) Inhibition | IC50: 5 µM | No direct inhibition | In vitro enzyme assay |
| Glycosphingolipid (GSL) Synthesis | Inhibition | Stimulation | B16 melanoma cells[3] |
| Neurite Outgrowth | Inhibition (dose-dependent) | Inhibition (dose-dependent) | SH-SY5Y cells[4] |
| Apoptosis | Pro-apoptotic (as D,L-threo-PDMP) | Not determined | A549 cells[5] |
Table 1: Comparative Biological Activities of this compound and L-threo-PDMP. This table provides a summary of the key quantitative differences in the biological effects of the two enantiomers.
Signaling Pathways and Mechanisms of Action
The opposing effects of D- and L-threo-PDMP on GSL metabolism trigger distinct downstream signaling events.
This compound: Inhibition of GSL Synthesis and Ceramide Accumulation
This compound competitively inhibits glucosylceramide synthase, leading to a reduction in the synthesis of glucosylceramide and downstream complex glycosphingolipids. This blockade also results in the accumulation of ceramide, a bioactive lipid known to be involved in various cellular processes, including apoptosis.[1][6] Furthermore, this compound has been shown to induce inactivation of the mechanistic target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stimulation of glycosphingolipid biosynthesis by L-threo-1-phenyl-2-decanoylamino-1-propanol and its homologs in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L- and D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) inhibit neurite outgrowth from SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Glucosylceramide Synthase (GCS) Inhibitors: d-threo-PDMP vs. NB-DNJ
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent glucosylceramide synthase (GCS) inhibitors: d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP) and N-butyldeoxynojirimycin (NB-DNJ, Miglustat). By presenting key performance data, detailed experimental protocols, and illustrating relevant biological pathways, this document aims to equip researchers with the necessary information to make informed decisions for their specific research applications.
Introduction to GCS Inhibitors
Glucosylceramide synthase (GCS) is a pivotal enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids (GSLs) by transferring glucose from UDP-glucose to ceramide.[1] The resulting molecule, glucosylceramide (GlcCer), is the precursor for hundreds of complex GSLs.[2] Inhibition of GCS is a therapeutic strategy for several diseases, most notably lysosomal storage disorders like Gaucher disease, where it reduces the accumulation of GSLs.[3] Furthermore, GCS is implicated in the pathogenesis of cancer, contributing to multidrug resistance and tumor progression.[4][5]
This compound is a potent, synthetic ceramide analog that acts as a specific inhibitor of GCS.[6][7] It is widely used as a research tool to study the cellular functions of GSLs.[8] NB-DNJ (Miglustat) is an N-alkylated imino sugar, approved for the treatment of mild to moderate type I Gaucher disease.[3] Beyond GCS inhibition, NB-DNJ also exhibits other biological activities, including the inhibition of α-glucosidases and acting as a pharmacological chaperone for mutant acid β-glucosidase.[9][10]
Performance Comparison: this compound vs. NB-DNJ
The following tables summarize the key characteristics and reported efficacy of this compound and NB-DNJ as GCS inhibitors. It is important to note that inhibitory concentrations can vary based on the specific experimental conditions, cell types, and assay methods employed.
| Feature | This compound | NB-DNJ (Miglustat) |
| Primary Target | Glucosylceramide Synthase (GCS) | Glucosylceramide Synthase (GCS) |
| Inhibitory Concentration (IC50) | ~5 µM (in vitro enzyme assay)[6] | 20-50 µM (cell-based assays)[11] |
| Mechanism of Action | Ceramide analog, competitive inhibitor | Imino sugar, mechanism varies with substrate |
| Cell Permeability | Yes | Yes |
| Blood-Brain Barrier Permeability | Yes | Yes[3] |
| Primary Application | Research tool for studying GSL function | Therapeutic agent for Gaucher disease type 1 |
Table 1: General Properties of this compound and NB-DNJ
| Off-Target Effects & Other Biological Activities | This compound | NB-DNJ (Miglustat) |
| α-glucosidase I and II | No significant inhibition reported (>2,500 µM)[11] | Yes, inhibits ER α-glucosidases, affecting glycoprotein folding[3] |
| Lysosomal Glucocerebrosidase (GBA1) | No significant inhibition reported (>2,500 µM)[11] | Yes, can act as a pharmacological chaperone, increasing activity of some mutant forms[10] |
| Non-lysosomal Glucosylceramidase (GBA2) | Inhibition reported (1,600 µM)[11] | Yes, potent inhibitor (more potent than on GCS)[11] |
| Sucrase/Maltase | No significant inhibition reported (>10 µM)[11] | Yes, potent inhibitor, can lead to gastrointestinal side effects[11] |
| Cellular Effects (beyond GCS inhibition) | Can induce ceramide accumulation, alter cholesterol homeostasis, and cause lysosomal lipid accumulation[12] | Can cause weight loss and lymphoid organ shrinkage in mice[2] |
Table 2: Off-Target Effects and Additional Biological Activities
Signaling Pathways and Experimental Workflows
The inhibition of GCS has significant downstream effects on cellular signaling. In cancer, for instance, the overexpression of GCS can lead to multidrug resistance by preventing the accumulation of pro-apoptotic ceramide and by upregulating drug efflux pumps like P-glycoprotein (ABCB1). GCS activity also influences key oncogenic pathways.
Caption: GCS-mediated signaling in cancer.
The workflow for comparing GCS inhibitors typically involves treating cultured cells with the compounds, followed by the extraction and quantification of key sphingolipids.
References
- 1. Glucosylceramide synthase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Central Roles of Glucosylceramide in Driving Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Stimulation of glycosphingolipid biosynthesis by L-threo-1-phenyl-2-decanoylamino-1-propanol and its homologs in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Miglustat (NB-DNJ) works as a chaperone for mutated acid beta-glucosidase in cells transfected with several Gaucher disease mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The development and use of small molecule inhibitors of glycosphingolipid metabolism for lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
Confirming D-threo-PDMP's Mechanism of Action Through Genetic Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP), a widely used inhibitor of glucosylceramide synthase (GCS), and its alternatives. We will delve into how genetic knockout models have been instrumental in confirming its mechanism of action and explore the experimental data that positions this compound in the current landscape of glycosphingolipid (GSL) metabolism research.
Introduction to this compound and Glycosphingolipid Synthesis
This compound is a potent and specific inhibitor of UDP-glucose:ceramide glucosyltransferase (UGCG), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1] By blocking the conversion of ceramide to glucosylceramide (GlcCer), this compound effectively depletes downstream GSLs, such as gangliosides and globosides.[2][3] This inhibitory action has made it an invaluable tool for studying the multifaceted roles of GSLs in cellular processes.
The primary mechanism of this compound is competitive inhibition of UGCG.[4] However, it is important to note that some studies have suggested potential off-target effects, including the accumulation of ceramide through mechanisms independent of UGCG inhibition and the inhibition of mTORC1 activity.[1][5]
The Role of Genetic Knockout Models in Validating Mechanism
Genetic knockout models have been pivotal in confirming the on-target effects of this compound by phenocopying the biochemical consequences of UGCG inhibition. The two primary types of models used in this context are:
-
UGCG Knockout Models: These models, with a targeted deletion of the Ugcg gene, directly replicate the enzymatic block induced by this compound. Cell-specific Ugcg knockout in the brain of mice, for instance, leads to a near-complete absence of glucosylceramide-based GSLs, resulting in severe neurological defects and postnatal lethality.[6] This phenotype underscores the essential role of the pathway targeted by this compound.
-
GBA1 Knockout/Knock-in Models: These models target the GBA1 gene, which encodes the lysosomal enzyme β-glucocerebrosidase (GCase) responsible for the degradation of GlcCer.[7][8][9] Mutations in GBA1 cause Gaucher disease, a lysosomal storage disorder characterized by the accumulation of GlcCer.[9][10] While GCase acts downstream of UGCG, GBA1 deficient models are crucial for studying substrate reduction therapy, a therapeutic strategy aimed at reducing the rate of GSL synthesis to match the impaired catabolic capacity. This compound and its analogs are foundational to this therapeutic concept.
The concordance between the biochemical and cellular phenotypes observed in Ugcg knockout models and those induced by this compound treatment in wild-type cells provides strong evidence for its primary mechanism of action.
Comparative Analysis: this compound vs. Alternatives
Several alternatives to this compound have been developed, with some progressing to clinical use. The most notable are Eliglustat and Venglustat.
-
Eliglustat (Cerdelga®): An analog of this compound, eliglustat is a potent and specific inhibitor of UGCG approved for the treatment of Gaucher disease type 1.[10][11] Unlike this compound, which is primarily a research tool, eliglustat has undergone extensive clinical trials demonstrating its efficacy in reducing spleen and liver volume and improving hematological parameters in Gaucher patients.[11][12] However, eliglustat does not efficiently cross the blood-brain barrier, limiting its use for neuronopathic forms of GSL storage diseases.[13]
-
Venglustat: Another orally available GCS inhibitor, venglustat, is designed to cross the blood-brain barrier and is being investigated for several lysosomal storage disorders with neurological involvement, including Gaucher disease type 3, Fabry disease, and GM2 gangliosidosis.[1][14][15] Preclinical studies in mouse models have shown its ability to reduce GSL accumulation in the central nervous system.[14]
Below is a summary of the key characteristics of these inhibitors.
Table 1: Comparison of Glucosylceramide Synthase Inhibitors
| Feature | This compound | Eliglustat | Venglustat |
| Primary Target | Glucosylceramide Synthase (UGCG) | Glucosylceramide Synthase (UGCG) | Glucosylceramide Synthase (UGCG) |
| IC50 | ~20 µM (in vitro)[16] | ~20 nM (in intact cells)[17] | Not explicitly stated, but potent |
| Blood-Brain Barrier Penetration | Limited | No[13] | Yes[2][15] |
| Clinical Development Stage | Research Tool | Approved for Gaucher Disease Type 1 | Clinical Trials for various LSDs |
| Key Characteristics | Foundational research compound | High specificity and potency | CNS-penetrant |
| Reported Off-Target Effects | Ceramide accumulation, mTORC1 inhibition[1][5] | Highly specific[13] | Substrate-competitive inhibitor of NTMT1[18] |
Experimental Data from Preclinical and Clinical Studies
The following tables summarize quantitative data from studies evaluating this compound and its alternatives.
Table 2: Preclinical Data on GCS Inhibitors
| Compound | Model System | Dosage/Concentration | Key Finding | Citation |
| This compound | Human hepatoma HepG2 cells | 40 µM | Decreased GM3 content to 22.3% of control | [14] |
| d-EtDO-P4 (analog) | Human hepatoma HepG2 cells | 1 µM | Decreased GM3 content to 18.1% of control | [14] |
| Eliglustat analog (CCG-222628) | CBE mouse model of Gaucher disease type 3 | 10 mg/kg | 19% reduction in brain GlcCer | [13] |
| Venglustat | CBE mouse model of Gaucher disease type 3 | 10 mg/kg | 26% reduction in brain GlcCer | [13] |
Table 3: Clinical Data on GCS Inhibitors (Gaucher Disease Type 1)
| Compound | Clinical Trial | Key Efficacy Endpoints (vs. Placebo or baseline) | Citation |
| Eliglustat | ENGAGE (Phase 3) | Spleen volume reduction: 27.77%Liver volume reduction: 6.64%Hemoglobin increase: 1.22 g/dLPlatelet count increase: 41.06% | [11] |
| Eliglustat | ENCORE (Phase 3) | 85% of patients remained stable (non-inferior to imiglucerase) | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used in the study of GCS inhibitors.
Protocol 1: Glucosylceramide Synthase (GCS) Activity Assay
This protocol describes an in vivo assay using a fluorescent ceramide analog to measure GCS activity.
Objective: To quantify the in vivo activity of GCS in various tissues.
Materials:
-
NBD C6-ceramide
-
Rubusoside (for nanomicelle formation)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
HPLC system with a fluorescence detector and a normal phase column
Procedure:
-
Preparation of NBD C6-ceramide nanomicelles: Complex NBD C6-ceramide with rubusoside to create water-soluble nanomicelles for in vivo delivery.[12]
-
Animal Injection: Inject the NBD C6-ceramide nanomicelles into the study animals (e.g., mice) via an appropriate route (e.g., intravenous).[12]
-
Tissue Harvest: After a defined incubation period (e.g., 3 hours), euthanize the animals and harvest the tissues of interest.[12]
-
Lipid Extraction: Homogenize the tissues and perform a total lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
-
HPLC Analysis: Resuspend the lipid extract and inject it into an HPLC system. Separate the lipids using a normal phase column and detect the fluorescent NBD-labeled glucosylceramide and unreacted ceramide using a fluorescence detector.[19]
-
Quantification: Calculate GCS activity based on the ratio of NBD C6-glucosylceramide to total NBD C6-ceramide, normalized to tissue weight or protein concentration.
Protocol 2: Sphingolipid Analysis by Mass Spectrometry
This protocol outlines a general workflow for the quantitative analysis of sphingolipids.
Objective: To identify and quantify various sphingolipid species in biological samples.
Materials:
-
Internal standards for various sphingolipid classes
-
Solvents for lipid extraction (e.g., isopropanol, ethyl acetate, cyclohexane)
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
Procedure:
-
Sample Preparation: Homogenize cells or tissues in an appropriate buffer.
-
Lipid Extraction: Add a mixture of internal standards to the homogenate. Perform a liquid-liquid extraction to separate the lipids from other cellular components.[7][20]
-
Sample Derivatization (Optional): Depending on the specific sphingolipid classes of interest and the mass spectrometry method, derivatization may be performed to enhance ionization efficiency.
-
LC-MS/MS Analysis: Inject the lipid extract into an LC-MS/MS system. Separate the different sphingolipid species using a suitable chromatography method (e.g., reverse-phase or normal-phase).[5][21]
-
Mass Spectrometry Detection: Use a specific mass spectrometry scan mode, such as multiple reaction monitoring (MRM) for targeted quantification, to detect and quantify the individual sphingolipid species based on their mass-to-charge ratio and fragmentation patterns.[20]
-
Data Analysis: Quantify the endogenous sphingolipids by comparing their peak areas to those of the corresponding internal standards.
Visualizing the Pathways and Processes
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Glycosphingolipid synthesis and degradation pathway.
Caption: General experimental workflow for studying GCS inhibitors.
Caption: Logical relationship for mechanism of action confirmation.
References
- 1. fabrydiseasenews.com [fabrydiseasenews.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. rsc.org [rsc.org]
- 5. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Decreased glucocerebrosidase activity and substrate accumulation of glycosphingolipids in a novel GBA1 D409V knock-in mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decreased glucocerebrosidase activity and substrate accumulation of glycosphingolipids in a novel GBA1 D409V knock-in mouse model | PLOS One [journals.plos.org]
- 10. A new glucocerebrosidase-deficient neuronal cell model provides a tool to probe pathophysiology and therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eliglustat tartrate for the treatment of adults with type 1 Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase [bio-protocol.org]
- 13. Optimization of Eliglustat-Based Glucosylceramide Synthase Inhibitors as Substrate Reduction Therapy for Gaucher Disease Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Oral Venglustat in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 16. ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. venglustat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lipidmaps.org [lipidmaps.org]
A Researcher's Guide to Alternatives for d-threo-PDMP in Glycosphingolipid Synthesis Inhibition
In the study of glycosphingolipid (GSL) metabolism and its role in cellular processes and disease, the inhibition of glucosylceramide synthase (GCS) is a critical experimental approach. D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP) has long been a cornerstone tool for this purpose, acting as a structural analog of ceramide to competitively inhibit GCS, the enzyme catalyzing the first committed step in the biosynthesis of most GSLs.[1][2] However, the landscape of GCS inhibitors has evolved, offering a range of alternatives with improved potency, specificity, and clinical relevance. This guide provides a detailed comparison of prominent alternatives to this compound, supported by experimental data and protocols to aid researchers in selecting the optimal inhibitor for their specific needs.
The Glycosphingolipid Synthesis Pathway and Point of Inhibition
Glycosphingolipid synthesis is a sequential process initiated by the enzyme Glucosylceramide Synthase (GCS), also known as UDP-glucose ceramide glucosyltransferase (UGCG). GCS catalyzes the transfer of glucose from UDP-glucose to a ceramide backbone, forming glucosylceramide (GlcCer).[3][4] This molecule serves as the fundamental building block for hundreds of distinct GSLs, which are categorized into series such as globo-, neolacto-, and ganglio-series.[1] Inhibitors like this compound and its alternatives target GCS, thereby blocking the entire downstream production of these GSLs.[1][5]
Caption: Glycosphingolipid synthesis pathway and the central role of GCS inhibition.
Comparative Analysis of GCS Inhibitors
The selection of a GCS inhibitor often depends on the experimental context, requiring a balance of potency, specificity, cell permeability, and, for in vivo studies, pharmacokinetic properties. While this compound is a foundational research tool, several alternatives, including clinically approved drugs, offer significant advantages.
| Inhibitor | Class | IC₅₀ (Human GCS) | Key Features & Applications | Citations |
| This compound | Ceramide Analog | ~300 µM (initial report) | Widely used research tool; inhibits GlcCer and LacCer synthases. | [6][7] |
| Eliglustat | Ceramide Analog | 10 ng/mL (~24 nM) | FDA-approved for Gaucher disease; potent and highly specific for GCS. | [4][8][9] |
| Miglustat | Iminosugar | 5-50 µM | FDA-approved for Gaucher disease; crosses the blood-brain barrier. | [10][11] |
| Ibiglustat (Venglustat) | Non-iminosugar | Potent (specific value not consistently reported) | Orally active, brain-penetrant; in clinical trials for various lysosomal storage disorders. | [8][12][13] |
| Lucerastat | Iminosugar | Kᵢ of 10.6 µM | Orally available; investigated for Fabry and Gaucher diseases. | [8][14][15] |
| Genz-123346 | Ceramide Analog | 14 nM (for GM1 inhibition) | Orally available GCS inhibitor. | [8] |
| T-036 / T-690 | Novel Pharmacophore | T-036: 31 nM | Potent, novel structure, brain-penetrant; developed for neuropathic Gaucher disease. | [3][8] |
| d-threo-PPMP | Ceramide Analog | Potent (more cytotoxic than PDMP in some cells) | A potent analog of PDMP. | [1] |
Note: IC₅₀ values can vary significantly based on assay conditions, cell types, and species.
In-Depth Profiles of Key Alternatives
Eliglustat (Cerdelga®)
Eliglustat is a potent and specific inhibitor of GCS, approved for the long-term treatment of type 1 Gaucher disease.[4][9] Unlike the broader activity of some early inhibitors, in vitro studies show that eliglustat has minimal off-target activity against other glycosidases.[4] Its high specificity and well-characterized clinical profile make it an excellent choice for studies requiring robust and clean inhibition of GCS. It functions via substrate reduction therapy, decreasing the rate of GSL biosynthesis to counteract defects in GSL catabolism.[16]
Miglustat (Zavesca®)
Miglustat is an N-alkylated iminosugar, a synthetic analog of D-glucose, that reversibly inhibits GCS.[10][17] A key feature of miglustat is its ability to cross the blood-brain barrier, making it a valuable tool for investigating the neurological aspects of GSL metabolism and for treating neuronopathic forms of lysosomal storage diseases.[11][17] However, its potency against GCS is lower than that of eliglustat, with IC₅₀ values in the micromolar range.[11]
Ibiglustat (Venglustat)
Ibiglustat is an orally active, brain-penetrant GCS inhibitor currently under investigation for several conditions, including Gaucher disease type 3, Fabry disease, and GBA-associated Parkinson's disease.[8][12][13] Its ability to access the central nervous system makes it a promising candidate for both research and therapy focused on neurological disorders involving GSL accumulation.[12]
Lucerastat
Lucerastat is an iminosugar that inhibits GCS and has been investigated for the treatment of Fabry disease.[15][18] As an oral substrate reduction therapy, it aims to restore the balance between the synthesis and degradation of GSLs, independent of the specific gene mutation a patient may have.[14][15] It is generally well-tolerated in clinical studies.[18]
Novel Brain-Penetrant Inhibitors: T-036 and T-690
Recent drug discovery efforts have yielded novel, potent, and brain-penetrant GCS inhibitors like T-036 and T-690.[3] These compounds feature a unique pharmacophore distinct from previous inhibitors and demonstrate high potency, with T-036 showing an IC₅₀ of 31 nM for human GCS.[3] Their development is aimed at treating neuropathic symptoms of lysosomal storage disorders, which are not effectively addressed by current non-brain-penetrant therapies.[3][11]
Stereospecificity: d-threo vs. L-threo PDMP
It is crucial to note the stereospecificity of PDMP. The inhibitory activity resides in the d-threo isomer.[2][19] In contrast, the enantiomer, L-threo-PDMP , can have the opposite effect, stimulating the biosynthesis of GSLs in certain cell lines.[19][20] This highlights the importance of using the correct, pure stereoisomer to ensure targeted inhibition.
Experimental Protocols
In Vitro Glucosylceramide Synthase (GCS) Activity Assay
This protocol outlines a common method for measuring the enzymatic activity of GCS in the presence of an inhibitor.
Objective: To determine the IC₅₀ of a test compound against GCS.
Materials:
-
Cell lysates or purified GCS enzyme preparation.
-
Fluorescently-labeled ceramide substrate (e.g., NBD-C6-ceramide).
-
UDP-glucose.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test inhibitor (e.g., Eliglustat, this compound) at various concentrations.
-
Methanol, Chloroform.
-
High-Performance Thin-Layer Chromatography (HPTLC) plates.
-
Fluorescence imaging system.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, GCS enzyme source, and the desired concentration of the test inhibitor. Pre-incubate for 10-15 minutes at 37°C.
-
Initiate Reaction: Add the NBD-C6-ceramide and UDP-glucose to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a chloroform/methanol mixture (e.g., 2:1 v/v) to extract the lipids.
-
Lipid Extraction: Vortex vigorously and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
Analysis: Spot the extracted lipids onto an HPTLC plate. Develop the plate using an appropriate solvent system (e.g., chloroform/methanol/water).
-
Quantification: Visualize the plate using a fluorescence imager. Quantify the band corresponding to the product (NBD-C6-glucosylceramide) and the unreacted substrate.
-
Calculation: Calculate the percentage of GCS inhibition at each inhibitor concentration relative to a vehicle control. Plot the inhibition curve and determine the IC₅₀ value.
Cell-Based Glycosphingolipid Quantification
This protocol describes how to measure the reduction of a specific GSL (e.g., Gb3) in cultured cells after inhibitor treatment.
Objective: To determine the EC₅₀ of a test compound in intact cells.
Materials:
-
Cultured cells of interest (e.g., IGROV1 cancer cells).[1]
-
Cell culture medium and supplements.
-
Test inhibitor at various concentrations.
-
Primary antibody against the target GSL (e.g., anti-Gb3).
-
Fluorescently-labeled secondary antibody.
-
Flow cytometer.
Methodology:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with a range of concentrations of the GCS inhibitor (or vehicle control) for a specified duration (e.g., 48-72 hours).[1]
-
Cell Harvesting: Harvest the cells using a non-enzymatic cell dissociation solution.
-
Antibody Staining: Wash the cells with a staining buffer (e.g., PBS with 1% BSA). Incubate the cells with the primary antibody against the target GSL for 1 hour on ice.
-
Secondary Staining: Wash the cells to remove unbound primary antibody. Incubate with the fluorescently-labeled secondary antibody for 30 minutes on ice, protected from light.
-
Flow Cytometry: Wash the cells again and resuspend in buffer. Analyze the cells on a flow cytometer to measure the mean fluorescence intensity (MFI), which corresponds to the amount of GSL on the cell surface.
-
Data Analysis: Normalize the MFI of treated cells to the MFI of vehicle-treated control cells. Plot the dose-response curve to determine the EC₅₀, the concentration at which GSL expression is reduced by 50%.
Caption: Experimental workflow for evaluating GCS inhibitor potency and efficacy.
Conclusion
The field of GSL synthesis inhibition has advanced significantly beyond this compound. For researchers requiring high potency and specificity with minimal off-target effects, clinically validated inhibitors like Eliglustat represent a superior choice. For studies involving the central nervous system, brain-penetrant compounds such as Miglustat and the newer investigational drug Ibiglustat (Venglustat) are indispensable. The choice of inhibitor should be guided by the specific research question, the biological system under investigation, and the need for translational relevance. By leveraging the diverse and potent alternatives now available, researchers can more precisely dissect the complex roles of glycosphingolipids in health and disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A Comprehensive Review of Eliglustat's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 6. ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Popular Gcs Inhibitors List, Drug Prices and Medication Information - GoodRx [goodrx.com]
- 11. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Lucerastat, an iminosugar with potential as substrate reduction therapy for glycolipid storage disorders: safety, tolerability, and pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Idorsia | Lucerastat [idorsia.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Pharmacotherapy of Gaucher Disease: Current and Future Options - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 19. Stimulation of glycosphingolipid biosynthesis by L-threo-1-phenyl-2-decanoylamino-1-propanol and its homologs in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Comparative Analysis of D-threo-PDMP and Eliglustat in Gaucher Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two prominent glucosylceramide synthase (GCS) inhibitors: D-threo-1-phenyl-2-decanoylamino-3-morpholinopropane (d-threo-PDMP) and eliglustat. Both compounds are pivotal in the research and treatment of Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide. This document outlines their mechanism of action, comparative efficacy in preclinical models, and the experimental protocols used for their evaluation.
Introduction to Substrate Reduction Therapy in Gaucher Disease
Gaucher disease is an inherited metabolic disorder caused by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of its substrate, glucosylceramide, within lysosomes.[1][2] Substrate reduction therapy (SRT) is a therapeutic strategy that aims to decrease the synthesis of glucosylceramide, thereby alleviating the cellular storage burden.[3] Both this compound and eliglustat function as inhibitors of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids, including glucosylceramide.[1][4]
Mechanism of Action
This compound and eliglustat are structural analogs of ceramide, the natural substrate for GCS.[5][6] By competitively inhibiting GCS, they reduce the production of glucosylceramide.[3][4] Eliglustat, a second-generation inhibitor, was developed based on the pharmacophore of this compound and exhibits higher potency and specificity.[5][7]
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy data for this compound and eliglustat from various Gaucher disease models.
Table 1: In Vitro Inhibitory Potency against Glucosylceramide Synthase
| Compound | Assay System | IC50 Value | Reference |
| This compound | Murine brain GCS | ~20 µM | [1] |
| Enzyme assay | 5 µM | [8] | |
| Eliglustat | MDCK cell homogenates | 115 nM | [1] |
| Intact MDCK cells | 20 nM | [1][9] | |
| K562 cells | ~24 nM | [10] |
Table 2: In Vivo Efficacy in Gaucher Disease Mouse Models
| Compound | Mouse Model | Dosage | Key Findings | Reference |
| This compound | General mouse models | 10 mg/kg (oral) | Effective dose established for in vivo studies. | [11] |
| Eliglustat | Presymptomatic Gaucher mice | Not specified | Dose-dependent reduction in glucosylceramide levels and Gaucher cells. | [10] |
| Symptomatic Gaucher mice (7 months old) | 150 mg/kg/day (oral) for 10 weeks | 40-60% reduction in glucosylceramide levels in spleen, lung, and liver. | [10] | |
| D409V/null Gaucher mouse model | Not specified | Prevented or reduced glucosylceramide accumulation. | [12] |
Signaling Pathways and Experimental Workflows
Glycosphingolipid Biosynthesis Pathway
The diagram below illustrates the synthesis of glycosphingolipids and the point of inhibition by this compound and eliglustat.
Caption: Inhibition of Glucosylceramide Synthase by this compound and Eliglustat.
Experimental Workflow for Evaluating GCS Inhibitors
This workflow outlines the typical steps involved in the preclinical evaluation of GCS inhibitors for Gaucher disease.
Caption: Preclinical evaluation workflow for GCS inhibitors in Gaucher models.
Experimental Protocols
Glucosylceramide Synthase (GCS) Inhibition Assay (In Vitro)
This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC50) of compounds against GCS.
1. Enzyme Source:
-
Homogenates from cultured cells (e.g., MDCK cells) or purified GCS enzyme.[1]
2. Reaction Mixture:
-
Prepare a reaction buffer containing a known concentration of the enzyme source.
-
Add the substrate, radiolabeled UDP-glucose (e.g., UDP-[¹⁴C]glucose), and the lipid acceptor, ceramide.
-
Include varying concentrations of the inhibitor (this compound or eliglustat).
3. Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
4. Extraction and Analysis:
-
Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.[13]
-
Separate the radiolabeled glucosylceramide from the unreacted UDP-[¹⁴C]glucose using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled glucosylceramide formed using a scintillation counter or phosphorimager.
5. Data Analysis:
-
Plot the percentage of GCS inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces GCS activity by 50%.
Cell-Based Assay in Gaucher Patient-Derived Fibroblasts
This protocol assesses the efficacy of inhibitors in a disease-relevant cell model.
1. Cell Culture:
-
Culture human fibroblasts derived from Gaucher disease patients in a suitable growth medium.[14] Patient-derived cells are crucial as they endogenously express the disease phenotype.[15]
2. Treatment:
-
Seed the fibroblasts in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or eliglustat for a specified duration (e.g., 24-72 hours).
3. Measurement of Glucosylceramide Accumulation:
-
After treatment, wash the cells and lyse them to extract lipids.
-
Quantify the levels of glucosylceramide using methods such as high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS).[14]
4. Cell Viability Assay:
-
Concurrently perform a cell viability assay (e.g., MTT assay) to ensure that the observed reduction in glucosylceramide is not due to cytotoxicity.[16][17]
In Vivo Efficacy Study in a Gaucher Disease Mouse Model
This protocol evaluates the therapeutic potential of the inhibitors in a living organism.
1. Animal Model:
-
Utilize a genetically engineered mouse model that recapitulates key features of Gaucher disease, such as the GBA-D409V-KI mouse.[18]
2. Drug Administration:
-
Administer this compound or eliglustat to the mice, typically via oral gavage, at predetermined doses and frequencies.[10] Include a vehicle-treated control group.
3. Monitoring and Sample Collection:
-
Monitor the health and weight of the animals throughout the study.
-
At the end of the treatment period, euthanize the mice and collect relevant tissues, such as the liver, spleen, and brain.
4. Analysis:
-
Lipid Analysis: Homogenize the tissues and extract lipids to quantify glucosylceramide and related glycosphingolipids by HPLC-MS/MS.
-
Biomarker Analysis: Measure the levels of disease-relevant biomarkers, such as chitotriosidase and CCL18, in plasma or tissue homogenates.[1][19]
-
Histopathology: Process tissue sections for histological staining (e.g., Hematoxylin and Eosin) to assess the infiltration of Gaucher cells.
Conclusion
Both this compound and eliglustat are valuable tools for studying and treating Gaucher disease. This compound, as a first-generation GCS inhibitor, has been instrumental in establishing the proof-of-concept for substrate reduction therapy.[4] Eliglustat, a more potent and specific second-generation inhibitor, has demonstrated significant clinical efficacy in reducing glucosylceramide accumulation and improving clinical outcomes in patients with Gaucher disease type 1.[20][21] The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of novel GCS inhibitors for Gaucher disease and other glycosphingolipid storage disorders.
References
- 1. ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Eliglustat? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Two Substrate Reduction Therapies for Type 1 Gaucher Disease Are Not Equivalent. Comment on Hughes et al. Switching between Enzyme Replacement Therapies and Substrate Reduction Therapies in Patients with Gaucher Disease: Data from the Gaucher Outcome Survey (GOS). J. Clin. Med. 2022, 11, 5158 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacotherapy of Gaucher Disease: Current and Future Options - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Property-based design of a glucosylceramide synthase inhibitor that reduces glucosylceramide in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. caymanchem.com [caymanchem.com]
- 12. A phase 2 study of eliglustat tartrate (Genz-112638), an oral substrate reduction therapy for Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. scantox.com [scantox.com]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
- 17. academic.oup.com [academic.oup.com]
- 18. qps.com [qps.com]
- 19. Effectiveness and Safety of Eliglustat Treatment in Gaucher Disease: Real-life Unicentric Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Eliglustat: A Review in Gaucher Disease Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Outcomes after 8 years of eliglustat therapy for Gaucher disease type 1: Final results from the Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Glucosylceramide Synthase Inhibition by D-threo-PDMP: A Comparative Guide
For researchers in cellular biology and drug development, confirming the inhibition of glucosylceramide synthase (GCS) is crucial for understanding the downstream effects on glycosphingolipid metabolism and related signaling pathways. D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP) is a widely utilized inhibitor for this purpose. This guide provides a comparative analysis of this compound and its alternatives, supported by experimental data and detailed protocols to effectively confirm GCS inhibition.
Comparison of Glucosylceramide Synthase Inhibitors
This compound is a potent and specific inhibitor of GCS, the enzyme responsible for the first step in the synthesis of most glycosphingolipids. Its inhibitory action leads to a reduction in glucosylceramide (GlcCer) and downstream glycosphingolipids, with a concurrent accumulation of its precursor, ceramide.[1][2] Several other compounds have been developed to inhibit GCS, each with varying potencies and specificities. A comparison of the half-maximal inhibitory concentrations (IC50) for this compound and its alternatives is presented below.
| Inhibitor | IC50 Value (in vitro) | Cell Type/Enzyme Source | Reference |
| This compound | ~5 µM | Enzyme Assay | [3] |
| Eliglustat | 24 nM | --- | [4] |
| Genz-123346 | 14 nM (for GM1) | --- | [4] |
| Glucosylceramide synthase-IN-1 | 31 nM (human GCS) | Human GCS | [4] |
| Glucosylceramide synthase-IN-2 | 15 nM (human GCS) | Human GCS | [4] |
| d,l-threo-P4 | --- | --- | [5] |
Table 1: Comparison of IC50 values for various Glucosylceramide Synthase inhibitors.
Experimental Protocols
To confirm GCS inhibition, two primary experimental approaches are recommended: a direct measurement of GCS enzyme activity in a cell-free system and the quantification of the substrate (ceramide) and product (glucosylceramide) in cellular models.
Protocol 1: Cell-Free Glucosylceramide Synthase Activity Assay
This assay directly measures the enzymatic activity of GCS in isolated microsomes, providing a direct assessment of inhibitor efficacy.
1. Microsome Isolation:
-
Cell/Tissue Preparation: Harvest cultured cells (e.g., by scraping) or finely mince fresh/frozen tissue on ice.
-
Homogenization: Homogenize the cells or tissue in ice-cold homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA, with protease inhibitors) using a Dounce homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
-
-
Resuspension: Gently wash the microsomal pellet with homogenization buffer and resuspend in a suitable assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
2. GCS Activity Assay:
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 5 mM MnCl2), a fluorescently-labeled ceramide substrate (e.g., NBD-C6-ceramide), and UDP-glucose.
-
Incubation: Add the microsomal preparation to the reaction mixture, with and without the GCS inhibitor (e.g., this compound) at various concentrations. Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v). Vortex and centrifuge to separate the phases.
-
Analysis:
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the lipids in a small volume of a suitable solvent.
-
Separate the fluorescently labeled glucosylceramide from the unreacted ceramide substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of fluorescent product formed using a fluorescence detector.
-
-
Data Analysis: Calculate the GCS activity as the rate of product formation per unit of protein per unit of time. Determine the IC50 value of the inhibitor by plotting the percent inhibition against the inhibitor concentration.
Protocol 2: Quantification of Ceramide and Glucosylceramide by LC-MS/MS
This method quantifies the levels of endogenous ceramide and glucosylceramide in cells treated with a GCS inhibitor, providing a physiological confirmation of enzyme inhibition.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the GCS inhibitor (e.g., this compound) or vehicle control for a specified time (e.g., 24-48 hours).
2. Lipid Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Extract the total lipids using a modified Bligh-Dyer method with a chloroform/methanol/water solvent system.
-
Include an internal standard (e.g., a non-endogenous ceramide species) for accurate quantification.
3. Sample Preparation:
-
Dry the lipid extract under nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the different lipid species using a reverse-phase C18 column with a gradient elution of appropriate mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).
-
Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions for each ceramide and glucosylceramide species.
5. Data Analysis:
-
Calculate the concentration of each lipid species by comparing the peak area to that of the internal standard and a standard curve.
-
Compare the levels of ceramide and glucosylceramide in inhibitor-treated cells to control cells. A significant increase in ceramide and a decrease in glucosylceramide confirm GCS inhibition.
Mandatory Visualizations
Caption: Glucosylceramide synthase signaling pathway.
Caption: Experimental workflow for GCS inhibition.
References
- 1. Studies of the action of ceramide-like substances (D- and L-PDMP) on sphingolipid glycosyltransferases and purified lactosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. devtoolsdaily.com [devtoolsdaily.com]
Validating d-threo-PDMP's Impact on Cellular Lipids: A Comparative Guide to Lipidomics Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of lipid profiles in biological systems treated with d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP) versus untreated controls, supported by lipidomics data. We detail the experimental protocols for such an analysis and visualize the key signaling pathways affected by this potent inhibitor of glycosphingolipid biosynthesis.
Quantitative Lipidomics Data: this compound vs. Control
The primary and well-established effect of this compound is the inhibition of glucosylceramide synthase (GCS), leading to a significant reduction in the levels of downstream glycosphingolipids. However, lipidomics studies have revealed a more complex impact on the cellular lipidome, including the accumulation of precursor lipids. The following table summarizes quantitative findings from studies investigating the effects of this compound.
| Lipid Class/Species | Treatment Group | Change vs. Control | Reference |
| Glycosphingolipids | |||
| Glucosylceramide (GlcCer) | This compound | ↓ Significant Reduction | [1][2] |
| Lactosylceramide (LacCer) | This compound | ↓ Significant Reduction | [1][2] |
| Globo-series GSLs (Gb3, Gb4) | This compound | ↓ Significant Reduction | [1][2] |
| Sphingolipids | |||
| Ceramide (Cer) | This compound | ↑ Accumulation | [3] |
| Other Lipids | |||
| Lysobisphosphatidic acid (LBPA) | This compound | ↑ Accumulation | [3] |
| Cholesterol | This compound | ↑ Accumulation | [3] |
Note: The exact fold change can vary depending on the cell type, concentration of this compound, and duration of treatment.
Experimental Protocols
A robust lipidomics workflow is crucial for accurately cross-validating the effects of this compound. Below is a representative protocol for cell-based experiments.
Cell Culture and this compound Treatment
-
Cell Seeding : Plate cells (e.g., human kidney cells, fibroblasts) at a suitable density in appropriate culture dishes and grow to a desired confluency (e.g., 70-80%).
-
Treatment : Treat cells with a working concentration of this compound (e.g., 10-50 µM) or a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24-72 hours).
-
Harvesting : After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove residual media and treatment solution. Scrape or trypsinize the cells and collect them by centrifugation.
Lipid Extraction
A common and effective method for extracting a broad range of lipids is a modified Bligh-Dyer or Folch procedure.[4]
-
Homogenization : Resuspend the cell pellet in a known volume of PBS or a suitable buffer.
-
Solvent Addition : Add a mixture of chloroform and methanol (e.g., 2:1 v/v) to the cell suspension.[4]
-
Phase Separation : Vortex the mixture thoroughly and incubate at room temperature. Add water to induce phase separation.
-
Collection : Centrifuge the mixture to separate the phases. The lower organic phase, containing the lipids, is carefully collected.
-
Drying and Storage : Dry the collected organic phase under a stream of nitrogen gas. The dried lipid extract can be stored at -80°C until analysis.[5]
Mass Spectrometry-Based Lipidomics Analysis
-
Sample Reconstitution : Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., methanol/chloroform 1:1 v/v).
-
Chromatographic Separation : Separate the lipid species using liquid chromatography (LC), often with a C18 reversed-phase column.[6] This helps to reduce ion suppression and differentiate between isobaric and isomeric lipid species.[4]
-
Mass Spectrometry : Analyze the eluent from the LC system using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[6] Acquire data in both positive and negative ionization modes to cover a wider range of lipid classes.
-
Data Analysis : Process the raw mass spectrometry data using specialized software (e.g., MS-DIAL, LipidSearch). This involves peak picking, lipid identification against a database, and quantification.[7]
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in a typical lipidomics experiment to validate this compound's effects.
Signaling Pathways Affected by this compound
This compound's primary mechanism of action is the inhibition of glucosylceramide synthase. However, the resulting lipid imbalances trigger a cascade of downstream cellular effects.
References
- 1. Studies of the action of ceramide-like substances (D- and L-PDMP) on sphingolipid glycosyltransferases and purified lactosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipidomics: Techniques, applications, and outcomes related to biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The lipidomics reporting checklist a framework for transparency of lipidomic experiments and repurposing resource data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of d-threo-PDMP: A Guide to Safe and Compliant Practices
The primary directive for the disposal of d-threo-PDMP, as indicated by its safety data sheets, is to transfer the material to a designated chemical waste container for disposal in accordance with local, state, and federal regulations.[1] This underscores the importance of treating this compound as a chemical waste product that should not be released into the environment.
Key Disposal Considerations:
Waste Characterization and Segregation: Before disposal, it is essential to characterize the waste. While some safety data sheets for related compounds do not classify DL-threo-PDMP hydrochloride as a hazardous substance, others indicate it can cause serious eye and respiratory irritation.[2][3] Therefore, it is prudent to handle it with care, wearing appropriate personal protective equipment (PPE) such as safety glasses and gloves.[1]
Proper segregation of chemical waste is a cornerstone of laboratory safety.[4] this compound waste should not be mixed with incompatible materials. It is recommended to collect this compound waste in a dedicated, properly labeled container.
Disposal of Solid and Liquid Waste:
-
Solid this compound: Unused or expired solid this compound should be collected in a clearly labeled hazardous waste container.
-
Contaminated Materials: Any materials, such as pipette tips, gloves, or absorbent paper, that come into contact with this compound should also be disposed of as chemical waste.
-
Solutions containing this compound: Solutions of this compound should be collected in a designated liquid waste container. It is crucial to avoid drain disposal, as this can lead to environmental contamination.[5]
Empty Containers: Even "empty" containers of this compound may retain residual amounts of the chemical. Federal regulations have specific criteria for what constitutes an "empty" container, which may involve triple rinsing.[6] The rinsate from cleaning these containers should be collected and treated as hazardous waste.[6]
Procedural Workflow for this compound Disposal:
The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste in a laboratory setting.
Quantitative Data and Experimental Protocols:
It is important to note that a review of available scientific literature and safety documentation did not yield specific quantitative data, such as permissible concentration limits for disposal, or detailed experimental protocols for the chemical neutralization or deactivation of this compound. The recommended disposal method remains containment and removal by a certified hazardous waste management service.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. abmole.com [abmole.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Safe Handling of d-threo-PDMP: A Guide to Personal Protective Equipment and Disposal
Essential Safety and Logistical Information for Researchers
For laboratory professionals working with d-threo-PDMP, a potent inhibitor of glucosylceramide synthase, ensuring personal safety and proper disposal are paramount. This guide provides essential, immediate safety protocols and logistical plans to minimize risk and ensure a safe laboratory environment. While some safety data sheets (SDS) for the racemic mixture DL-threo-PDMP classify it as not a hazardous substance, the d-threo isomer is known to cause serious eye irritation and may cause respiratory irritation.[1][2] Therefore, adherence to strict safety protocols is crucial.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protective equipment is necessary. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Preparing Solutions | - Gloves: Two pairs of powder-free nitrile gloves are recommended. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff.[3] - Eye Protection: Chemical splash goggles are mandatory to prevent eye contact.[1] - Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the powder form, to avoid inhalation.[2] - Lab Coat: A disposable, low-permeability fabric gown with a solid front and long sleeves is required.[3] |
| Cell Culture and In Vitro Assays | - Gloves: A single pair of nitrile gloves is generally sufficient, but changing them frequently is advised. - Eye Protection: Safety glasses with side shields are the minimum requirement. - Lab Coat: A standard laboratory coat should be worn. |
| Handling Waste and Decontamination | - Gloves: Two pairs of nitrile gloves are recommended. - Eye Protection: Chemical splash goggles are required. - Lab Coat: A disposable gown is recommended. |
Operational Plans: Step-by-Step Handling Procedures
A clear and logical workflow is essential for the safe handling of this compound. The following diagram outlines the key steps from preparation to disposal.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step. While not classified as a hazardous substance for transport by DOT, IMDG, or IATA, it is prudent to handle its waste with care.[1]
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and empty vials, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Decontamination Procedures:
-
All surfaces and equipment that may have come into contact with this compound should be thoroughly decontaminated. A solution of 70% ethanol followed by a suitable laboratory disinfectant is recommended.
Final Disposal:
-
All collected waste must be disposed of in accordance with your institution's and local environmental regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
First Aid Measures: In Case of Exposure
Immediate and appropriate first aid is crucial in the event of accidental exposure to this compound.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4][5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[2][4][5] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4][5] |
By adhering to these safety and handling guidelines, researchers can confidently work with this compound while minimizing potential risks and ensuring a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
